(S,R,S)-AHPC-C10-NH2 dihydrochloride
Description
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Structure
2D Structure
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-(11-aminoundecanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H51N5O4S.2ClH/c1-23-29(43-22-36-23)25-16-14-24(15-17-25)20-35-31(41)27-19-26(39)21-38(27)32(42)30(33(2,3)4)37-28(40)13-11-9-7-5-6-8-10-12-18-34;;/h14-17,22,26-27,30,39H,5-13,18-21,34H2,1-4H3,(H,35,41)(H,37,40);2*1H/t26-,27+,30-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANLWYRSPUHEKW-MIZQACOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCN)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCN)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H53Cl2N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
686.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S,R,S)-AHPC-C10-NH2 Dihydrochloride: A Technical Guide for Researchers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-C10-NH2 dihydrochloride (B599025) is a key synthetic building block in the rapidly evolving field of targeted protein degradation. It is an E3 ligase ligand-linker conjugate, specifically designed for the development of Proteolysis-Targeting Chimeras (PROTACs). This molecule incorporates the high-affinity (S,R,S)-AHPC moiety, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a 10-carbon alkyl amine linker. The terminal primary amine serves as a versatile chemical handle for conjugation to a ligand targeting a specific protein of interest, enabling the creation of heterobifunctional PROTACs.
PROTACs containing this VHL ligand are engineered to induce the degradation of specific target proteins, particularly those implicated in disease pathogenesis, such as the Bromodomain and Extra-Terminal (BET) family of proteins (e.g., BRD4). By hijacking the cell's natural ubiquitin-proteasome system, these PROTACs offer a powerful modality for knocking down protein levels, a strategy with significant potential in therapeutic development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of (S,R,S)-AHPC-C10-NH2 dihydrochloride is presented in Table 1.
| Property | Value |
| Synonyms | VH032-C10-NH2 dihydrochloride |
| Molecular Formula | C₃₃H₅₃Cl₂N₅O₄S |
| Molecular Weight | 686.78 g/mol |
| CAS Number | 2341796-75-4 |
| Appearance | Solid |
| Purity | Typically ≥95% (as determined by HPLC) |
| Solubility | Soluble in DMSO (e.g., 250 mg/mL with sonication) |
| Storage | Store at -20°C or -80°C for long-term stability. Stock solutions in DMSO can be stored at -80°C for up to 6 months.[1] |
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs constructed using this compound function by inducing the formation of a ternary complex between the target protein, the PROTAC itself, and the VHL E3 ubiquitin ligase complex. This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein. The resulting polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
PROTAC-mediated protein degradation workflow.
Application in BET Bromodomain Protein Degradation
A primary application of this compound is in the development of PROTACs targeting the BET family of proteins, particularly BRD4. BRD4 is a transcriptional co-activator that plays a critical role in the expression of key oncogenes, such as c-Myc. Degradation of BRD4 has shown significant therapeutic potential in various cancers.
The PROTAC GNE-987, which incorporates a VHL ligand connected to a BET inhibitor via a linker, has demonstrated picomolar cellular potency in degrading BRD4.[1][2] Although GNE-987 exhibited poor pharmacokinetic properties, its high potency highlights the utility of the VHL-recruiting scaffold. To overcome the pharmacokinetic limitations, GNE-987 was conjugated to an anti-CLL1 antibody, creating a degrader-antibody conjugate that showed sustained in vivo exposure and antigen-specific tumor regression.[1]
Downstream Signaling of BRD4 Degradation
The degradation of BRD4 leads to the downregulation of its target genes, most notably the proto-oncogene c-Myc. This, in turn, affects multiple downstream cellular processes, including cell cycle progression, proliferation, and apoptosis.
Downstream effects of BRD4 degradation.
Quantitative Data
| Parameter | Description | Representative Value (GNE-987) | Cell Line |
| DC₅₀ | Concentration for 50% maximal degradation | 0.03 nM | EOL-1 |
| IC₅₀ | Concentration for 50% inhibition of cell viability | 0.02 nM | EOL-1 |
| IC₅₀ | Concentration for 50% inhibition of c-Myc expression | 0.03 nM | EOL-1 |
Data for GNE-987, a highly potent chimeric BET degrader.[2]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize PROTACs developed from this compound.
Synthesis of a PROTAC from (S,R,S)-AHPC-C10-NH2
This protocol outlines a general approach for conjugating the linker to a target protein ligand possessing a carboxylic acid functional group.
General workflow for PROTAC synthesis.
Materials:
-
This compound
-
Target protein ligand with a carboxylic acid moiety
-
Amide coupling reagents (e.g., HATU, HOBt)
-
A non-nucleophilic base (e.g., DIPEA)
-
Anhydrous polar aprotic solvent (e.g., DMF)
-
Reagents for purification (e.g., HPLC solvents)
Procedure:
-
Dissolve the target protein ligand-COOH, this compound, and coupling reagents in anhydrous DMF.
-
Add DIPEA to the reaction mixture to neutralize the hydrochloride salt and facilitate the coupling reaction.
-
Stir the reaction at room temperature for several hours to overnight, monitoring the progress by LC-MS.
-
Upon completion, quench the reaction and purify the crude product using reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
Western Blot Analysis of BRD4 Degradation
This protocol is for quantifying the degradation of a target protein, such as BRD4, in cultured cells.
Materials:
-
Cell line expressing the target protein (e.g., EOL-1, HL-60 for BET proteins)
-
PROTAC stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blot equipment and reagents
-
Primary antibodies against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them.
-
Quantify the protein concentration of the lysates.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
Cell Viability Assay
This protocol measures the effect of the PROTAC on cell proliferation and viability.
Materials:
-
Cell line of interest
-
PROTAC stock solution (in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the PROTAC for a desired duration (e.g., 72 hours).
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
Normalize the data to the vehicle control to determine the percentage of cell viability and calculate the IC₅₀ value.
Conclusion
This compound is a valuable chemical tool for the synthesis of potent and selective VHL-based PROTACs. Its application in the development of BET protein degraders has demonstrated the potential of this approach in cancer therapy. This technical guide provides a comprehensive overview of its properties, mechanism of action, and experimental use, serving as a resource for researchers in the field of targeted protein degradation. The provided protocols offer a starting point for the synthesis and characterization of novel PROTACs, which can be further optimized for specific research and therapeutic applications.
References
An In-depth Technical Guide on the Core Mechanism of (S,R,S)-AHPC-C10-NH2 dihydrochloride
(S,R,S)-AHPC-C10-NH2 dihydrochloride (B599025) is a key chemical building block utilized in the development of proteolysis-targeting chimeras (PROTACs), a novel class of therapeutic agents. This molecule itself is not pharmacologically active in the traditional sense of inhibiting or activating a biological target. Instead, its function is to serve as a critical component in the synthesis of PROTACs, providing a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a linker with a terminal amine group for further chemical modification.[1][2]
The core utility of (S,R,S)-AHPC-C10-NH2 dihydrochloride lies in its incorporation into a bifunctional PROTAC molecule. A PROTAC consists of three parts: a ligand for an E3 ubiquitin ligase, a ligand for a target protein of interest, and a chemical linker that connects these two ligands.[1][3][4][5][6] this compound provides the VHL-binding component and a versatile linker for the attachment of a target protein ligand.[1][2]
Mechanism of Action: The PROTAC Cycle
The mechanism of action of a PROTAC synthesized using this compound revolves around hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[3][7] The process can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC molecule, containing the (S,R,S)-AHPC moiety, simultaneously binds to the VHL E3 ligase and the target protein of interest within the cell, forming a ternary complex (Target Protein-PROTAC-VHL).
-
Ubiquitination: The formation of this ternary complex brings the target protein into close proximity with the VHL E3 ligase. This proximity allows the E3 ligase to catalyze the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein. This process results in the polyubiquitination of the target protein.
-
Proteasomal Degradation: The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome. The proteasome then captures, unfolds, and degrades the tagged target protein into small peptides.
-
Recycling: After the degradation of the target protein, the PROTAC molecule is released and can bind to another target protein and E3 ligase, thus acting catalytically to induce the degradation of multiple target protein molecules.
This targeted protein degradation offers a powerful alternative to traditional small-molecule inhibitors, as it can eliminate the entire protein from the cell, rather than just blocking its activity.[7]
Signaling Pathway Diagram
The following diagram illustrates the catalytic cycle of a PROTAC molecule that incorporates the (S,R,S)-AHPC-C10-NH2 moiety.
Caption: The catalytic cycle of a PROTAC utilizing the ubiquitin-proteasome system.
Quantitative Data
As this compound is a chemical intermediate for PROTAC synthesis, quantitative biological data such as IC50 or DC50 values are not applicable to this molecule itself. Instead, this data is generated for the final PROTAC molecule that incorporates this linker-ligand conjugate. Below is a template table that researchers can use to summarize the characterization data for a novel PROTAC synthesized using this compound.
| Parameter | Description | Value | Units | Cell Line/Assay Conditions |
| Binding Affinity (Target) | Dissociation constant (Kd) or IC50 for binding to the target protein. | nM | e.g., Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) | |
| Binding Affinity (VHL) | Dissociation constant (Kd) or IC50 for binding to the VHL E3 ligase. | nM | e.g., ITC, SPR, TR-FRET | |
| DC50 | Concentration of the PROTAC required to degrade 50% of the target protein. | nM | e.g., Western Blot, In-Cell Western, Mass Spectrometry in a specific cell line | |
| Dmax | Maximum percentage of target protein degradation achieved. | % | e.g., Western Blot, In-Cell Western, Mass Spectrometry in a specific cell line | |
| t1/2 of Degradation | Time required to degrade 50% of the target protein at a specific PROTAC concentration. | hours | e.g., Pulse-chase experiment, Western Blot time course | |
| Cellular Potency (IC50) | Concentration of the PROTAC that inhibits a specific cellular process by 50%. | µM | e.g., Cell viability assay (MTT, CTG) |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize a PROTAC synthesized from this compound.
Western Blotting for Protein Degradation
Objective: To quantify the extent of target protein degradation induced by the PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line expressing the target protein) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and denature by heating. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control.
Experimental Workflow Diagram
The diagram below outlines the typical workflow for the synthesis and characterization of a novel PROTAC.
Caption: Workflow for the synthesis and characterization of a PROTAC molecule.
References
Introduction to Proteolysis Targeting Chimera (PROTAC) Technology
An In-depth Technical Guide on the Role of (S,R,S)-AHPC-C10-NH2 dihydrochloride (B599025) in PROTAC Technology
Proteolysis Targeting Chimera (PROTAC) technology has emerged as a revolutionary therapeutic modality in drug discovery, designed to eliminate specific unwanted proteins from cells.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to a target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting the two.[1][2][3][4]
The mechanism of action involves the PROTAC molecule simultaneously binding to the POI and an E3 ligase, forming a ternary complex.[5][] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated protein is then recognized and degraded by the cell's natural disposal machinery, the 26S proteasome.[1][5][7] Among the 600+ E3 ligases in the human genome, von Hippel-Lindau (VHL) and Cereblon (CRBN) are the most widely recruited for PROTAC development due to the availability of well-characterized, high-affinity small molecule ligands.[8][9][10]
(S,R,S)-AHPC-C10-NH2 dihydrochloride: A Key Building Block
This compound is a specialized chemical tool designed to streamline the synthesis of VHL-recruiting PROTACs.[11] It is an E3 ligase ligand-linker conjugate that provides a ready-to-use module for researchers.[11][12]
Chemical Composition:
-
(S,R,S)-AHPC: This is the core E3 ligase-binding moiety. It is a potent, high-affinity peptidomimetic ligand for the von Hippel-Lindau (VHL) E3 ligase, derived from the well-studied VHL ligand VH032.[9][11][13][14] Its specific stereochemistry is critical for effective binding to the VHL substrate recognition pocket.
-
-C10- Linker: This component is a 10-carbon alkyl chain that serves as the linker. The length and composition of the linker are critical parameters that influence the stability and geometry of the ternary complex, ultimately affecting degradation efficiency.[15]
-
-NH2 (Amine): The terminal primary amine group is a crucial reactive handle.[11][15] It allows for straightforward conjugation to a POI ligand, typically through the formation of a stable amide bond with a corresponding carboxylic acid on the POI ligand.[2][16][17]
-
Dihydrochloride Salt: The compound is supplied as a dihydrochloride salt to enhance its stability, solubility, and ease of handling in synthetic protocols.[11][17]
By providing a pre-synthesized VHL ligand and linker, this building block significantly simplifies the development of new PROTACs, allowing researchers to focus on coupling their specific POI ligand to complete the molecule.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 8. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. (S,R,S)-AHPC-Me-C10-NH2, 2376139-52-3 | BroadPharm [broadpharm.com]
- 16. benchchem.com [benchchem.com]
- 17. (S,R,S)-AHPC-PEG2-amine hydrochloride salt, CAS 2010159-60-9 | AxisPharm [axispharm.com]
(S,R,S)-AHPC-C10-NH2 as a VHL Ligand: A Technical Guide
(S,R,S)-AHPC-C10-NH2 , also known as VH032-C10-NH2 , is a synthetic E3 ligase ligand-linker conjugate that plays a crucial role in the development of Proteolysis-Targeting Chimeras (PROTACs). This guide provides an in-depth technical overview of its function as a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, including its application in targeted protein degradation, relevant quantitative data, and detailed experimental protocols for its characterization.
Introduction to (S,R,S)-AHPC-C10-NH2
(S,R,S)-AHPC-C10-NH2 is a derivative of the well-characterized VHL ligand, (S,R,S)-AHPC (also known as VH032). It incorporates the core (S,R,S)-AHPC moiety, which is responsible for high-affinity binding to the VHL protein. Attached to this core is a 10-carbon alkyl linker with a terminal amine group (-NH2). This functionalized linker allows for the covalent attachment of a ligand for a target protein, thereby forming a heterobifunctional PROTAC.
PROTACs are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The choice of the VHL ligand and the nature of the linker are critical for the efficacy of the resulting PROTAC.
The VHL E3 Ligase Complex and its Role in Protein Degradation
The von Hippel-Lindau protein (VHL) is the substrate recognition component of the VHL E3 ubiquitin ligase complex. This complex, which also includes Elongin B, Elongin C, Cullin 2, and Rbx1, is a key regulator of cellular responses to changes in oxygen levels. Its primary endogenous substrate is the alpha subunit of the hypoxia-inducible factor (HIF-1α). Under normal oxygen conditions, VHL recognizes and binds to a hydroxylated proline residue on HIF-1α, leading to its ubiquitination and proteasomal degradation.
Small molecule VHL ligands like (S,R,S)-AHPC mimic the hydroxylated HIF-1α peptide, allowing them to bind to the same substrate recognition pocket on VHL with high affinity. By incorporating such ligands into PROTACs, researchers can hijack the VHL E3 ligase machinery to target other proteins for degradation.
Quantitative Binding Affinity Data
| Ligand | Assay Type | Binding Affinity (Kd or IC50) | Reference |
| VH032 | TR-FRET | Kd = 188 nM | [1] |
| BODIPY FL VH032 | TR-FRET | Kd = 3.01 nM | [1] |
| VH298 | TR-FRET | Kd = 37.8 nM | [1] |
| VH032 | Isothermal Titration Calorimetry (ITC) | Kd = 1.5 µM | [2] |
| VHL Ligand 14 | IC50 = 196 nM | [3] | |
| VL285 | IC50 = 0.34 μM | [3] |
Experimental Protocols
The characterization of VHL ligands and the PROTACs derived from them involves various in vitro assays to determine binding affinity, ternary complex formation, and target protein degradation. Below are detailed methodologies for key experiments.
VHL Binding Assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This assay quantitatively measures the binding of a ligand to the VHL complex.
Materials:
-
GST-tagged VCB (VHL-ElonginB-ElonginC) complex
-
Terbium-labeled anti-GST antibody (donor fluorophore)
-
Fluorescently labeled VHL ligand (e.g., BODIPY FL VH032) (acceptor fluorophore)[1]
-
(S,R,S)-AHPC-C10-NH2 or other test compounds
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% (v/v) Tween-20)
-
384-well low-volume plates
Protocol:
-
Prepare serial dilutions of the test compound ((S,R,S)-AHPC-C10-NH2) in Assay Buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a solution of the GST-VCB complex and the terbium-labeled anti-GST antibody to each well.
-
Add the fluorescently labeled VHL ligand (e.g., BODIPY FL VH032) to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements (e.g., excitation at 340 nm, emission at 665 nm for the acceptor and 620 nm for the donor).
-
The decrease in the FRET signal is proportional to the displacement of the fluorescent ligand by the test compound.
-
Calculate the Kd or IC50 value by fitting the data to a suitable binding model.
VHL Binding Assay using Fluorescence Polarization (FP)
This is a homogeneous assay that measures the binding of a small fluorescently labeled ligand to a larger protein.
Materials:
-
Purified ELOB/ELOC/VHL complex[4]
-
Fluorescently labeled VHL probe (e.g., BDY FL VH032)[4]
-
(S,R,S)-AHPC-C10-NH2 or other test inhibitors
-
VHL Assay Buffer[4]
-
Black, low-binding microtiter plates[4]
Protocol:
-
Prepare serial dilutions of the test compound in VHL Assay Buffer.
-
To the wells of a black microtiter plate, add the diluted test compounds.
-
Add the purified ELOB/ELOC/VHL complex to each well (except for negative controls).
-
Add the fluorescently labeled VHL probe to all wells.
-
Incubate the plate for 60 minutes at room temperature with slow shaking.[4]
-
Measure the fluorescence polarization using a microplate reader equipped with appropriate filters for the fluorophore.
-
The binding of the fluorescent probe to the VHL complex results in a high polarization value. Competitive inhibitors will displace the probe, leading to a decrease in polarization.
-
Determine the IC50 value by plotting the change in fluorescence polarization against the concentration of the test compound.
Signaling Pathways and Experimental Workflows
VHL-Mediated Protein Degradation Pathway
The following diagram illustrates the mechanism of action of a PROTAC utilizing a VHL ligand like (S,R,S)-AHPC-C10-NH2.
References
- 1. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bpsbioscience.com [bpsbioscience.com]
An In-depth Technical Guide on the Core Properties of (S,R,S)-AHPC-C10-NH2 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-C10-NH2 dihydrochloride (B599025) is a synthetic chemical compound that serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). Specifically, it is an E3 ligase ligand-linker conjugate. This molecule incorporates the (S,R,S)-AHPC moiety, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a 10-carbon alkyl linker with a terminal amine group. This bifunctional nature allows for its conjugation to a target protein ligand, creating a PROTAC capable of inducing the degradation of a specific protein of interest through the ubiquitin-proteasome system. Its primary application lies in the construction of PROTACs, particularly those targeting Bromodomain and Extra-Terminal (BET) proteins.[1][2]
Core Properties
The fundamental characteristics of (S,R,S)-AHPC-C10-NH2 dihydrochloride are summarized below, providing essential information for its application in research and drug development.
| Property | Value | Reference |
| Synonyms | VH032-C10-NH2 dihydrochloride | [1] |
| Molecular Formula | C₃₃H₅₅Cl₂N₅O₄S | N/A |
| Molecular Weight | 686.78 g/mol | N/A |
| CAS Number | 2341796-75-4 | N/A |
| Appearance | Solid Powder | [3] |
| Storage Conditions | -20°C for long-term storage | [1] |
Mechanism of Action: The PROTAC Pathway
This compound functions as a key component of a PROTAC, a heterobifunctional molecule designed to hijack the cell's natural protein degradation machinery. The (S,R,S)-AHPC portion of the molecule binds to the VHL E3 ubiquitin ligase. When conjugated to a ligand for a target protein, the resulting PROTAC facilitates the formation of a ternary complex between the target protein and the VHL E3 ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome.
Quantitative Data
While specific quantitative data for a PROTAC utilizing the (S,R,S)-AHPC-C10-NH2 linker is not extensively available in the public domain, the following table outlines the key parameters that are experimentally determined to characterize the efficacy of such a molecule. The values provided are illustrative examples based on typical ranges observed for effective PROTACs.
| Parameter | Description | Example Value |
| VHL Binding Affinity (Kd) | The dissociation constant for the binding of the (S,R,S)-AHPC moiety to the VHL E3 ligase. | 50 - 200 nM |
| Target Binding Affinity (Kd) | The dissociation constant for the binding of the target-specific warhead of the PROTAC to the protein of interest. | 10 - 100 nM |
| DC₅₀ | The concentration of the PROTAC required to degrade 50% of the target protein in a specific cell line after a defined incubation time. | 1 - 50 nM |
| Dₘₐₓ | The maximum percentage of target protein degradation achievable with the PROTAC. | > 90% |
Experimental Protocols
The following protocols are generalized methods for the synthesis and evaluation of a PROTAC utilizing this compound.
Synthesis of a BET-Targeting PROTAC
This protocol describes a representative amide coupling reaction to conjugate (S,R,S)-AHPC-C10-NH2 to a BET inhibitor ligand bearing a carboxylic acid functional group.
Materials:
-
This compound
-
BET inhibitor with a carboxylic acid linker attachment point (e.g., a JQ1 derivative)
-
Coupling agent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Inert atmosphere (e.g., nitrogen, argon)
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Procedure:
-
Dissolve the BET inhibitor with the carboxylic acid in anhydrous DMF under an inert atmosphere.
-
Add the coupling agent (e.g., 1.2 equivalents of HATU) and the base (e.g., 3 equivalents of DIPEA) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve this compound in anhydrous DMF with the base (e.g., 3 equivalents of DIPEA) to neutralize the hydrochloride salts and free the amine.
-
Add the solution of (S,R,S)-AHPC-C10-NH2 to the activated BET inhibitor solution.
-
Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Purify the crude product using reverse-phase HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final compound by HRMS and NMR.
Western Blotting for Protein Degradation
This protocol details the steps to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.
Materials:
-
Cell line expressing the target protein (e.g., a human cancer cell line for a BET-targeting PROTAC)
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.
Conclusion
This compound is a valuable chemical tool for the development of PROTACs, offering a VHL ligand coupled to a flexible 10-carbon linker. While specific performance data for PROTACs incorporating this exact linker are not widely published, the established principles of PROTAC design and the known properties of the (S,R,S)-AHPC core structure provide a strong foundation for its application in targeted protein degradation studies. The experimental protocols outlined in this guide offer a framework for the synthesis and evaluation of novel PROTACs based on this versatile building block, enabling researchers to explore new therapeutic avenues in various disease areas.
References
An In-depth Technical Guide to the E3 Ligase Ligand: (S,R,S)-AHPC-C10-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-C10-NH2 is a synthetic E3 ligase ligand-linker conjugate that plays a crucial role in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that, instead of merely inhibiting the function of a target protein, mediate its degradation. This is achieved by hijacking the cell's own ubiquitin-proteasome system.
This technical guide provides a comprehensive overview of (S,R,S)-AHPC-C10-NH2, including its structure, mechanism of action, relevant signaling pathways, and the experimental protocols for its application.
(S,R,S)-AHPC-C10-NH2 is comprised of two key components:
-
(S,R,S)-AHPC (VH032): A potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4][5][6]
-
C10-NH2 Linker: A 10-carbon alkyl chain with a terminal amine group. This linker provides the necessary spacing and a reactive handle to conjugate a ligand for a specific protein of interest, thereby forming a complete PROTAC molecule.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][8] The mechanism can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC molecule, containing (S,R,S)-AHPC-C10-NH2 on one end and a target protein ligand on the other, simultaneously binds to the VHL E3 ligase and the protein of interest (POI), forming a ternary complex.
-
Ubiquitination: Within this ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
-
Recycling: The PROTAC molecule is released and can participate in further cycles of protein degradation, acting in a catalytic manner.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway involved in VHL-mediated protein degradation and a typical experimental workflow for evaluating a PROTAC's efficacy.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Western blot workflow for PROTAC evaluation.
Quantitative Data
Table 1: Binding Affinity of VHL Ligand (VH032)
| Ligand | Assay | Binding Affinity | Reference |
| VH032 | Isothermal Titration Calorimetry (ITC) | Kd = 185 nM | [1] |
| VH032 | Surface Plasmon Resonance (SPR) | Kd = 185 nM | [1] |
| VHL Ligand 14 | IC50 = 196 nM | [2] | |
| VL285 | IC50 = 0.34 µM | [2] |
Table 2: Degradation Efficacy of a VHL-based PROTAC with a C8 Alkyl Linker
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| GP262 | p110γ | MDA-MB-231 | 42.23 | 88.6 | [9] |
| GP262 | mTOR | MDA-MB-231 | 45.4 | 74.9 | [9] |
Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved.
Experimental Protocols
Synthesis of (S,R,S)-AHPC-C10-NH2
A detailed, step-by-step synthesis protocol for (S,R,S)-AHPC-C10-NH2 is not publicly available. However, based on general principles of PROTAC synthesis, a plausible route would involve the coupling of the (S,R,S)-AHPC (VH032) core with a suitable C10 linker precursor. A common strategy involves:
-
Preparation of a C10 linker with orthogonal protecting groups: For example, a 10-carbon chain with a terminal amine protected with a Boc group and a terminal carboxylic acid.
-
Amide coupling: The carboxylic acid end of the linker is activated (e.g., with HATU or HOBt/EDC) and reacted with the free amine of (S,R,S)-AHPC.
-
Deprotection: The Boc protecting group on the terminal amine of the linker is removed under acidic conditions (e.g., with TFA) to yield the final (S,R,S)-AHPC-C10-NH2 product.
Western Blot for Protein Degradation
This protocol is used to quantify the degradation of a target protein following treatment with a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC of interest
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for a desired time period. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples to denature proteins.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values.
In Vitro Ubiquitination Assay
This assay directly measures the ability of a PROTAC to induce the ubiquitination of its target protein.
Materials:
-
Purified E1, E2, and VHL E3 ligase complex
-
Purified target protein
-
Ubiquitin
-
ATP
-
PROTAC of interest
-
Reaction buffer
Procedure:
-
Reaction Setup: Combine the E1, E2, VHL E3 ligase, target protein, ubiquitin, and ATP in a reaction buffer.
-
PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures. Include a no-PROTAC control.
-
Incubation: Incubate the reactions at 37°C for a specified time to allow for ubiquitination.
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blot using an antibody against the target protein. A ladder of higher molecular weight bands indicates polyubiquitination.
Ternary Complex Formation Assay
Several biophysical techniques can be used to confirm and characterize the formation of the POI-PROTAC-E3 ligase ternary complex.
-
Surface Plasmon Resonance (SPR): Immobilize either the target protein or the E3 ligase on a sensor chip. Flow the PROTAC over the chip, followed by the other protein partner. An increase in the response units indicates the formation of the ternary complex.
-
Isothermal Titration Calorimetry (ITC): Titrate the PROTAC into a solution containing the target protein and E3 ligase. The heat changes associated with binding can be measured to determine the thermodynamics of ternary complex formation.
-
Fluorescence Resonance Energy Transfer (FRET): Label the target protein and E3 ligase with a FRET donor and acceptor pair. The formation of the ternary complex in the presence of the PROTAC will bring the donor and acceptor into close proximity, resulting in a FRET signal.
Conclusion
(S,R,S)-AHPC-C10-NH2 is a valuable chemical tool for the synthesis of VHL-recruiting PROTACs. Its (S,R,S)-AHPC moiety provides high-affinity binding to the VHL E3 ligase, while the C10 alkyl linker offers a flexible and synthetically tractable means of attaching a warhead for a protein of interest. The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers to effectively utilize this and similar E3 ligase ligands in the exciting and rapidly advancing field of targeted protein degradation. While specific quantitative data for the C10 variant remains to be published, the provided information on related compounds offers valuable insights for the design and evaluation of novel PROTAC therapeutics.
References
- 1. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 8. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Discovery and Development of (S,R,S)-AHPC-based PROTACs
Introduction
The field of targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this innovation. These heterobifunctional molecules are engineered to hijack the cell's natural ubiquitin-proteasome system to selectively eliminate target proteins. A critical component in the design of many potent PROTACs is the ligand that recruits an E3 ubiquitin ligase. This guide focuses on the discovery and development of PROTACs utilizing the (S,R,S)-AHPC scaffold, a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase. We will delve into the significance of linkerology, exemplified by constructs such as (S,R,S)-AHPC-C10-NH2 dihydrochloride (B599025), and provide a technical overview for researchers and drug development professionals.
(S,R,S)-AHPC-C10-NH2 dihydrochloride is a key building block in the synthesis of VHL-recruiting PROTACs. It consists of the (S,R,S)-AHPC moiety, which serves as the VHL ligand, connected to a 10-carbon alkyl linker with a terminal amine group (this compound).[1][2][3] This terminal amine allows for the covalent attachment of a ligand designed to bind to a specific protein of interest, thereby completing the PROTAC molecule. The development of such modular components has significantly streamlined the process of creating and optimizing novel protein degraders.
The Core: Discovery of (S,R,S)-AHPC as a VHL Ligand
The von Hippel-Lindau (VHL) protein is a substrate recognition component of the VHL E3 ubiquitin ligase complex.[4][5] The discovery of small molecules that could bind to VHL with high affinity was a pivotal moment for the PROTAC field. Early efforts in structure-based drug design led to the development of the (S,R,S)-AHPC (alpha-hydroxy-gamma-prolyl-beta-cyclohexylalanine) scaffold. This ligand mimics the binding of the Hypoxia-Inducible Factor 1α (HIF-1α) to VHL, a natural interaction that leads to the degradation of HIF-1α under normal oxygen conditions. The (S,R,S)-AHPC core, also referred to as VH032, provides a robust and high-affinity anchor to the VHL E3 ligase, making it an ideal component for PROTAC design.[5][6]
The Linker: A Critical Determinant of PROTAC Efficacy
The linker connecting the VHL ligand to the target protein binder is not merely a spacer; its length, composition, and attachment points are crucial for the efficacy of the PROTAC. The linker influences the stability and geometry of the ternary complex, which is the transient structure formed between the target protein, the PROTAC, and the E3 ligase. The formation of a productive ternary complex is essential for efficient ubiquitination of the target protein.
Linker moieties commonly used in PROTAC design include alkyl chains and polyethylene (B3416737) glycol (PEG) units.[7] Alkyl chains, such as the 10-carbon chain in (S,R,S)-AHPC-C10-NH2, provide a straightforward and systematically modifiable scaffold to optimize the distance between the two ends of the PROTAC. The systematic variation of linker length is a key step in PROTAC optimization to identify the ideal geometry for ternary complex formation.
Quantitative Data
While this compound is a chemical intermediate, the biological activity is determined for the final PROTAC molecule. The following table provides representative data for a well-known (S,R,S)-AHPC-based BET degrader, ARV-771, to illustrate the type of quantitative metrics used to evaluate PROTACs.
| Parameter | Value | Cell Line | Target Protein | Reference |
| DC50 | <1 nM | Castration-Resistant Prostate Cancer (CRPC) cells | BET proteins | [4] |
| IC50 (Degradation) | 1.11 µM | Ba/F3 cells | BCR-ABL1 (for a different AHPC-based PROTAC, GMB-475) | [5][6] |
-
DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein.
-
IC50 (Degradation) : The concentration of the PROTAC that inhibits the function of the target protein by 50%, in this context, through its degradation.
Experimental Protocols
General Synthesis of an (S,R,S)-AHPC-Linker-NH2 Conjugate
This protocol describes a general method for coupling the (S,R,S)-AHPC core to an amine-terminated linker.
Materials:
-
(S,R,S)-AHPC hydrochloride
-
Amine-linker with a protected terminal amine (e.g., Boc-NH-C10-COOH)
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Deprotection agent (e.g., TFA or HCl in dioxane)
Procedure:
-
Coupling Reaction: Dissolve (S,R,S)-AHPC hydrochloride and the protected amino-linker in DMF.
-
Add the coupling agents (HATU, HOBt) and the base (DIPEA) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress using LC-MS.
-
Upon completion, quench the reaction and purify the product by flash column chromatography.
-
Deprotection: Dissolve the purified, protected conjugate in a suitable solvent (e.g., DCM).
-
Add the deprotection agent (e.g., TFA) and stir at room temperature for 1-4 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, remove the solvent and excess acid under reduced pressure to yield the desired (S,R,S)-AHPC-linker-NH2 as a salt (e.g., trifluoroacetate (B77799) or dihydrochloride).
Western Blotting for Target Protein Degradation
This protocol is used to quantify the degradation of a target protein induced by a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell lysis buffer
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of protein degradation relative to a vehicle-treated control.
Visualizations
Caption: Mechanism of action for an (S,R,S)-AHPC-based PROTAC.
Caption: A generalized workflow for the development of AHPC-based PROTACs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (S,R,S)-AHPC-Me-C10-NH2, 2376139-52-3 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
function of the C10 linker in (S,R,S)-AHPC-C10-NH2
An In-Depth Technical Guide on the Function of the C10 Linker in (S,R,S)-AHPC-C10-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted protein degradation (TPD) has introduced a paradigm shift in therapeutic intervention, moving beyond simple inhibition to inducing the selective elimination of disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are engineered to hijack the cell's native ubiquitin-proteasome system (UPS). A PROTAC consists of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.
(S,R,S)-AHPC-C10-NH2 is a crucial chemical building block used in the synthesis of PROTACs. It comprises two of the three essential components:
-
The E3 Ligase Ligand : (S,R,S)-AHPC is a potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2]
-
The Linker : A 10-carbon (C10) alkyl chain terminating in a primary amine (-NH2) group.
This guide provides a detailed examination of the multifaceted role of the C10 linker in the context of a PROTAC synthesized from this building block.
The Core Function of the C10 Linker
The linker is not a passive spacer; it is an active and critical determinant of a PROTAC's biological activity, influencing its efficacy, selectivity, and pharmacokinetic properties.[3][4][5] The C10 alkyl linker in (S,R,S)-AHPC-C10-NH2 serves several distinct and vital functions.
Spatial Scaffolding and Ternary Complex Formation
The primary role of the linker is to bridge the VHL E3 ligase and the target protein, enabling the formation of a productive ternary complex (POI-PROTAC-VHL). The length and flexibility of this bridge are paramount.
-
Optimal Distance : The 10-carbon chain provides a specific length that dictates the relative proximity and orientation of the two bound proteins. If the linker is too short, steric hindrance can prevent the formation of a stable complex.[4] Conversely, if the linker is excessively long, it can result in unproductive complexes where the lysine (B10760008) residues on the POI are not correctly positioned for ubiquitination by the E2 enzyme associated with the VHL ligase.[4]
-
Flexibility and Cooperativity : The C10 alkyl chain offers significant conformational flexibility. This allows the PROTAC to adopt an optimal conformation that maximizes favorable protein-protein interactions between the POI and VHL, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex.[5] However, this flexibility comes at an entropic cost, and finding the right balance is key to potent degradation.
Influence on Physicochemical Properties
The linker significantly contributes to the overall drug-like properties of the final PROTAC molecule. The C10 alkyl chain, being hydrophobic and flexible, impacts:
-
Solubility : The hydrophobic nature of the alkyl chain can decrease aqueous solubility. This is often balanced by other components of the PROTAC or by formulating the final compound appropriately.
-
Cell Permeability : A degree of lipophilicity is required for passive diffusion across the cell membrane. The C10 linker helps tune the overall lipophilicity of the PROTAC to achieve a balance between solubility and membrane permeability.
-
Pharmacokinetics (PK) : The linker can influence metabolic stability and other PK parameters. Simple alkyl chains are common starting points in PROTAC design, with more complex linkers (e.g., containing PEG or piperazine (B1678402) motifs) being used to refine PK properties.[5]
The Amine (-NH2) Functional Handle
The terminal primary amine on the C10 linker is its reactive site. This group does not participate in the final degradation mechanism but is essential for the synthesis of the complete PROTAC. It serves as a versatile chemical handle that can be coupled to a POI-binding ligand through various common chemical reactions, such as amide bond formation.[5][6] This modular approach allows researchers to connect the (S,R,S)-AHPC-C10-NH2 building block to a wide array of "warhead" molecules targeting different proteins.
Quantitative Analysis: The Critical Impact of Linker Length
The efficacy of a PROTAC is highly sensitive to linker length. This is typically quantified by measuring the DC50 (concentration for 50% degradation) and Dmax (maximal degradation) values. While specific data for a PROTAC built from (S,R,S)-AHPC-C10-NH2 against a particular target is proprietary or not publicly available, data from other PROTAC systems clearly illustrates this critical principle.
The following table summarizes findings from a study on estrogen receptor (ERα)-targeting PROTACs, demonstrating a distinct optimal linker length for maximal degradation.[7]
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (% Degradation) |
| PROTAC 1 | 9 | > 1000 | ~20% |
| PROTAC 2 | 12 | ~100 | ~75% |
| PROTAC 3 | 16 | ~10 | >95% |
| PROTAC 4 | 19 | ~100 | ~70% |
| PROTAC 5 | 21 | > 1000 | ~30% |
| Table 1: Illustrative data showing the effect of linker length on ERα degradation efficiency. The 16-atom linker proved superior for this specific system. Data adapted from the literature to demonstrate the principle.[7] |
This non-linear relationship underscores that linker design is not a trivial aspect of PROTAC development but a key optimization parameter that must be empirically determined for each POI-E3 ligase pair.[4]
Key Experimental Methodologies
Evaluating the function and efficacy of a PROTAC derived from (S,R,S)-AHPC-C10-NH2 involves a suite of biochemical and cellular assays.
PROTAC Synthesis via Amide Coupling
Objective : To covalently link the (S,R,S)-AHPC-C10-NH2 building block to a POI ligand containing a carboxylic acid.
-
Activation : Activate the carboxylic acid on the POI ligand using a coupling reagent (e.g., HATU, HOBt/EDC).
-
Coupling : Add (S,R,S)-AHPC-C10-NH2 and a non-nucleophilic base (e.g., DIPEA) to the activated POI ligand solution in an appropriate solvent (e.g., DMF).
-
Reaction : Allow the reaction to proceed at room temperature until completion, monitored by LC-MS.
-
Purification : Purify the final PROTAC product using reverse-phase HPLC to achieve high purity.
-
Confirmation : Confirm the identity and purity of the final compound by high-resolution mass spectrometry and NMR.
Western Blot for Quantifying Protein Degradation
Objective : To measure the reduction in target protein levels in cells following PROTAC treatment.[8]
-
Cell Culture and Treatment : Plate cells at an appropriate density. After allowing them to adhere, treat with a dose-response range of the PROTAC or a vehicle control (e.g., DMSO) for a set time (e.g., 16-24 hours).[8][9]
-
Lysis : Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification : Determine the total protein concentration of each lysate using a BCA or similar protein assay to ensure equal loading.[9]
-
SDS-PAGE : Denature an equal amount of protein from each sample in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[8]
-
Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]
-
Immunoblotting : Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody specific to the POI. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.
-
Detection : After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
-
Analysis : Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control and calculate the percentage of degradation relative to the vehicle-treated sample.[8]
HiBiT Assay for High-Throughput Degradation Analysis
Objective : To quantitatively measure protein degradation in a high-throughput, plate-based format.[10][11]
-
Cell Line Generation : Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the POI.[12][13]
-
Assay Setup : Plate the engineered cells in 96- or 384-well plates and treat with a dilution series of the PROTAC.[12]
-
Lytic Detection (Endpoint) : After the desired treatment duration, add a lytic reagent containing the LgBiT protein and a luciferase substrate. The HiBiT tag on the POI complements LgBiT to form an active NanoLuc luciferase, generating a luminescent signal.[12]
-
Signal Measurement : Measure luminescence on a plate reader. The signal intensity is directly proportional to the amount of HiBiT-tagged POI remaining.
-
Data Analysis : Calculate DC50 and Dmax values from the dose-response curve. This method is faster and often has a wider dynamic range than traditional Western blotting.[11][14]
Surface Plasmon Resonance (SPR) for Ternary Complex Characterization
Objective : To measure the binding kinetics and cooperativity of the ternary complex formation.[15][16]
-
Chip Preparation : Immobilize a biotinylated version of the VHL E3 ligase complex onto a streptavidin-coated SPR sensor chip.[17]
-
Binary Interaction Analysis :
-
Inject a series of concentrations of the PROTAC alone over the VHL-coated surface to determine the binding affinity and kinetics (KD, ka, kd) of the PROTAC-VHL interaction.
-
Separately, determine the affinity of the PROTAC for the POI.
-
-
Ternary Complex Analysis :
-
Prepare solutions containing a fixed, saturating concentration of the POI mixed with a dilution series of the PROTAC.
-
Inject these pre-mixed solutions over the VHL-coated surface. An increase in binding response compared to the PROTAC alone indicates the formation of the POI-PROTAC-VHL ternary complex.[17]
-
-
Data Analysis : Analyze the sensorgrams to determine the kinetic parameters of ternary complex formation. Calculate the cooperativity factor (alpha), which is the ratio of the binding affinities. An alpha value >1 indicates positive cooperativity, a key feature of an effective PROTAC.[16]
Conclusion
The C10 linker within the (S,R,S)-AHPC-C10-NH2 building block is a sophisticated and indispensable component for the development of effective PROTACs. Its function extends far beyond that of a simple covalent tether. The 10-carbon chain's length and flexibility are critical for mediating the formation of a stable and productive ternary complex, which is the foundational event in targeted protein degradation. Furthermore, the linker's physicochemical properties influence the final molecule's cell permeability and pharmacokinetics, while its terminal amine group enables the modular synthesis of a diverse array of potential therapeutics. A thorough understanding and empirical optimization of the linker, a practice often termed "linkerology," are essential for advancing potent and selective protein degraders from concept to clinic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Target Degradation [worldwide.promega.com]
- 11. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 13. Comprehensive Analysis of Protein Dynamics Using HiBiT Tagging: Localization, Protein Interactions, and Degradation [promega.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 16. aragen.com [aragen.com]
- 17. cytivalifesciences.com [cytivalifesciences.com]
An In-depth Technical Guide to (S,R,S)-AHPC-C10-NH2 Dihydrochloride: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-C10-NH2 dihydrochloride (B599025) is a crucial chemical entity in the rapidly advancing field of targeted protein degradation. Specifically, it serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, functionalized with a 10-carbon alkyl linker terminating in a primary amine. This structure is designed for the covalent attachment of a target protein-binding ligand, thereby forming a Proteolysis Targeting Chimera (PROTAC). PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest, offering a novel therapeutic modality for a wide range of diseases, including cancer.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and the application of (S,R,S)-AHPC-C10-NH2 dihydrochloride in the development of PROTACs, with a focus on those targeting the Bromodomain and Extra-Terminal (BET) family of proteins.
Chemical Structure and Properties
This compound, also known by its synonym VH032-C10-NH2 dihydrochloride, is a synthetic molecule with a well-defined stereochemistry that is critical for its high-affinity binding to the VHL E3 ligase. The primary amine group provides a versatile reactive handle for the conjugation of a "warhead" ligand that targets a specific protein for degradation.
| Property | Value | Reference |
| IUPAC Name | (2S,4R)-1-[(2S)-2-(11-aminoundecanamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride | [3] |
| Synonyms | VH032-C10-NH2 dihydrochloride | [4][5] |
| Molecular Formula | C₃₃H₅₃Cl₂N₅O₄S | [3] |
| Molecular Weight | 686.78 g/mol | [3] |
| CAS Number | 2341796-75-4 | [3] |
| SMILES String | Cl.Cl.CC1=C(SC=N1)C2=CC=C(CNC(=O)[C@H]3C--INVALID-LINK--CN3C(=O)--INVALID-LINK--C(C)(C)C)C=C2 | [3] |
| InChI Key | AANLWYRSPUHEKW-MIZQACOZSA-N | [3] |
| Appearance | Solid powder | [3] |
| Purity | ≥98% (or as per Certificate of Analysis) | [3] |
| Solubility | DMSO: 250 mg/mL (364.02 mM; requires sonication) | [3] |
| Storage | Dry, dark, and at -20°C for up to 1 year. Stock solutions can be stored at 0-4°C for up to 1 month. | [3] |
Application in PROTAC Technology: Targeting BET Proteins
This compound is a key building block for the synthesis of PROTACs. Its primary application lies in its conjugation to a ligand for a protein of interest, thereby creating a molecule capable of inducing the degradation of that protein. A prominent application is in the development of BET-targeting PROTACs. The BET family of proteins (BRD2, BRD3, and BRD4) are epigenetic readers that play a crucial role in transcriptional regulation and are implicated in various cancers.[6][7][8] By attaching a BET inhibitor (such as JQ1 or its derivatives) to the amine terminus of the C10 linker of (S,R,S)-AHPC-C10-NH2, a potent and specific BET-degrading PROTAC can be synthesized.
Mechanism of Action of a Hypothetical BET-Targeting PROTAC
The fundamental mechanism of a PROTAC synthesized from this compound involves the formation of a ternary complex between the BET protein, the PROTAC, and the VHL E3 ligase. This proximity induces the E3 ligase to polyubiquitinate the BET protein, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple BET protein molecules.
Experimental Protocols
Synthesis of a BET-Targeting PROTAC
This protocol outlines the coupling of (S,R,S)-AHPC-C10-NH2 to a BET inhibitor containing a carboxylic acid functional group.
Materials:
-
This compound
-
BET inhibitor with a terminal carboxylic acid (BETi-COOH)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Solvents for work-up and purification (e.g., ethyl acetate (B1210297), water, brine, acetonitrile, trifluoroacetic acid)
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Dissolve this compound (1 equivalent) and BETi-COOH (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (4 equivalents) to the solution to neutralize the hydrochloride salts and facilitate the coupling reaction.
-
Add HATU (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final BET-PROTAC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Evaluation of BET Protein Degradation
Western Blotting Protocol:
This method is used to quantify the reduction in BET protein levels in cells treated with the PROTAC.
Materials:
-
Cancer cell line expressing BET proteins (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
BET-PROTAC stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD2, anti-BRD3, anti-BRD4, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the BET-PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the percentage of BET protein degradation. Calculate the DC₅₀ (concentration for 50% degradation).
Signaling Pathways
The primary signaling pathway affected by a BET-targeting PROTAC is the ubiquitin-proteasome pathway, which is hijacked to degrade BET proteins. The downstream consequence of BET protein degradation is the disruption of transcriptional programs that are dependent on these epigenetic readers. This often leads to the downregulation of oncogenes like MYC and the induction of apoptosis in cancer cells.
Conclusion
This compound is a valuable and versatile chemical tool for the development of PROTACs. Its high-affinity VHL ligand and functionalized 10-carbon linker provide a robust platform for the synthesis of degraders for a wide range of protein targets. The application of this building block in the creation of BET-targeting PROTACs holds significant promise for the development of novel cancer therapeutics. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound in their targeted protein degradation programs. Further research and publication of data on PROTACs synthesized with this specific linker will undoubtedly provide more detailed insights into its optimal applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. allgenbio.com [allgenbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cenmed.com [cenmed.com]
- 6. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Small-molecule PROTAC degraders of the Bromodomain and Extra Terminal (BET) proteins - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (S,R,S)-AHPC-C10-NH2 dihydrochloride in Cell Culture
(S,R,S)-AHPC-C10-NH2 dihydrochloride (B599025) is a key component of the potent Proteolysis Targeting Chimera (PROTAC) degrader, ARD-61 . As a synthesized E3 ligase ligand-linker conjugate, it incorporates the (S,R,S)-AHPC based von Hippel-Lindau (VHL) ligand and a linker.[1][2][3][4] In the context of the complete PROTAC molecule ARD-61, this moiety is responsible for recruiting the VHL E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The primary target of ARD-61 is the Androgen Receptor (AR), a key driver in various cancers, including breast and prostate cancer.[5][6][7][8]
These application notes provide detailed protocols for utilizing ARD-61, the PROTAC molecule containing (S,R,S)-AHPC-C10-NH2 dihydrochloride, in cell culture to study its effects on AR degradation, cell viability, and apoptosis.
Mechanism of Action: ARD-61
ARD-61 functions as a highly potent and specific AR degrader.[9][10][11] It binds simultaneously to the AR protein and the VHL E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of the AR protein, marking it for degradation by the 26S proteasome. This targeted degradation of AR leads to the inhibition of AR signaling pathways, resulting in cell cycle arrest and apoptosis in AR-positive cancer cells.[5][6][8]
Caption: Mechanism of ARD-61, a PROTAC containing (S,R,S)-AHPC-C10-NH2, in targeting AR for proteasomal degradation.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of ARD-61 across various AR-positive breast cancer cell lines.
Table 1: IC50 Values for Cell Growth Inhibition by ARD-61 (7-day treatment)
| Cell Line | AR Expression | IC50 (nM) |
| MDA-MB-453 | High | 235 |
| HCC1428 | High | 121 |
| MCF-7 | Moderate | 39 |
| BT-549 | Moderate | 147 |
| MDA-MB-415 | Moderate | 380 |
Data sourced from MedchemExpress.[9]
Table 2: DC50 Values for AR Protein Degradation by ARD-61 (6-hour treatment)
| Cell Line | DC50 (nM) |
| MDA-MB-453 | 0.44 |
| MCF-7 | 1.8 |
| BT-549 | 2.0 |
| HCC1428 | 2.4 |
| MDA-MB-415 | 3.0 |
Data sourced from a study on the effects of ARD-61 on breast cancer cells.[8]
Table 3: Apoptosis Induction by ARD-61 (72-hour treatment)
| Cell Line | ARD-61 Concentration for Robust Apoptosis |
| MDA-MB-453 | 0.5 µM |
| HCC1428 | 0.25 µM |
| MCF-7 | Minimal apoptosis up to 10 µM |
Data sourced from a study on the effects of ARD-61 on breast cancer cells.[8]
Experimental Protocols
Protocol 1: Preparation of ARD-61 Stock Solution
For in vitro cell culture experiments, ARD-61 should be dissolved in a suitable solvent to prepare a concentrated stock solution.
Materials:
-
ARD-61 powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
Procedure:
-
Prepare a 10 mM stock solution of ARD-61 in DMSO. For example, for ARD-61 with a molecular weight of 1095.78 g/mol , dissolve 1.096 mg in 100 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[10]
Protocol 2: Western Blotting for AR Degradation
This protocol details the procedure to assess the degradation of AR protein levels following treatment with ARD-61.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cenmed.com [cenmed.com]
- 4. allgenbio.com [allgenbio.com]
- 5. A highly potent PROTAC androgen receptor (AR) degrader ARD-61 effectively inhibits AR-positive breast cancer cell growth in vitro and tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. A highly potent PROTAC androgen receptor (AR) degrader ARD-61 effectively inhibits AR-positive breast cancer cell growth in vitro and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ARD-61 - Ace Therapeutics [acetherapeutics.com]
- 11. abmole.com [abmole.com]
Application Notes and Protocols: (S,R,S)-AHPC-C10-NH2 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-C10-NH2 dihydrochloride (B599025) is a synthetic E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC based von Hippel-Lindau (VHL) ligand and a 10-carbon linker with a terminal amine group.[1][2][3][4][5] This molecule is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest, offering a powerful strategy for therapeutic intervention.[2][6]
This document provides detailed application notes and protocols for the preparation and use of (S,R,S)-AHPC-C10-NH2 dihydrochloride stock solutions in common research applications.
Data Presentation
Physicochemical Properties and Solubility Data
| Property | Value | Source |
| Synonyms | VH032-C10-NH2 dihydrochloride | [1][2][4] |
| CAS Number | 2341796-75-4 | [1][4] |
| Molecular Formula | C33H53Cl2N5O4S | [1] |
| Molecular Weight | 686.78 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility in DMSO | ≥ 250 mg/mL (≥ 364.02 mM) | [1] |
| Solubility in Water | ≥ 250 mg/mL (≥ 364.02 mM) | [1] |
Note: The solubility in both DMSO and water may require ultrasonication to achieve complete dissolution.[1] Due to the hygroscopic nature of DMSO, it is recommended to use a fresh, unopened vial to ensure maximal solubility.[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
This protocol details the preparation of a 10 mM stock solution of this compound, a common starting concentration for many in vitro and cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Calibrated micropipettes
Procedure:
-
Pre-warm an unopened vial of anhydrous DMSO to room temperature.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.87 mg of the compound.
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the powder. For a 10 mM stock solution from 6.87 mg, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
Visually inspect the solution for any undissolved particles. If particles remain, sonicate the solution in an ultrasonic bath for 5-10 minutes, or until the solution is clear.[1]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Western Blot Analysis of Target Protein Degradation
This protocol provides a general workflow for assessing the degradation of a target protein in cultured cells following treatment with a PROTAC synthesized from this compound.
Materials:
-
Cultured cells expressing the target protein
-
Complete cell culture medium
-
PROTAC synthesized using this compound
-
10 mM stock solution of the PROTAC in DMSO
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment:
-
Prepare serial dilutions of the PROTAC from the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration.
-
Remove the old medium from the cells and add the medium containing the PROTAC or vehicle control.
-
Incubate the cells for the desired time period (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the primary antibody for the loading control.
-
Repeat the washing and secondary antibody incubation steps.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control signal to determine the extent of protein degradation.
-
Mandatory Visualization
PROTAC Mechanism of Action
The following diagram illustrates the catalytic mechanism by which a PROTAC, utilizing a VHL E3 ligase ligand such as (S,R,S)-AHPC, induces the degradation of a target protein.
Caption: PROTAC-mediated protein degradation workflow.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps in a typical western blot experiment to assess PROTAC-induced protein degradation.
Caption: Key steps for Western Blot analysis.
References
Application Notes and Protocols for (S,R,S)-AHPC-C10-NH2 dihydrochloride in In Vivo Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-C10-NH2 dihydrochloride (B599025) is a key chemical tool in the development of Proteolysis Targeting Chimeras (PROTACs). It comprises a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, (S,R,S)-AHPC, connected to a 10-carbon alkyl linker with a terminal amine group. This bifunctional molecule serves as a building block for the synthesis of PROTACs, which are designed to selectively induce the degradation of target proteins within a cell. The C10 linker provides a flexible tether to connect to a ligand for a protein of interest, facilitating the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, ultimately leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The process can be summarized in the following steps:
-
Ternary Complex Formation : The PROTAC molecule, containing both a ligand for the target protein (e.g., a BET bromodomain) and a ligand for an E3 ubiquitin ligase (e.g., VHL), facilitates the formation of a ternary complex between the target protein and the E3 ligase.
-
Ubiquitination : Once in proximity, the E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Degradation : The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome.
-
PROTAC Recycling : The PROTAC molecule is released and can induce the degradation of multiple target protein molecules, acting catalytically.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Application: In Vivo Evaluation of BET Protein Degradation in Cancer Models
Based on the preclinical studies of ARV-771, a PROTAC synthesized with a VHL ligand and a linker similar to the C10 variant can be effectively used to study the therapeutic potential of BET protein degradation in various cancer models, such as castration-resistant prostate cancer (CRPC) and mantle cell lymphoma (MCL).[2][3]
Quantitative Data Summary from ARV-771 In Vivo Studies
| Parameter | Model | Treatment | Dosing Schedule | Outcome | Reference |
| Tumor Growth Inhibition | Castration-Resistant Prostate Cancer (CRPC) Xenograft (VCaP) | ARV-771 (50 mg/kg) | Daily, intraperitoneal | Significant tumor regression | [1] |
| Survival | Mantle Cell Lymphoma (MCL) Xenograft (JeKo-1) | ARV-771 (50 mg/kg) | 5 days/week, intraperitoneal | Increased median survival | [3] |
| Target Engagement | CRPC Xenograft (22Rv1) | ARV-771 (50 mg/kg) | Single dose, intraperitoneal | >90% reduction in BRD4 levels at 24h | [1] |
| Downstream Effects | CRPC Xenograft (VCaP) | ARV-771 (50 mg/kg) | Daily, intraperitoneal | Reduction in c-MYC and AR protein levels | [1] |
Experimental Protocols
Formulation of (S,R,S)-AHPC-C10-NH2-based PROTAC for In Vivo Administration
This protocol is a general guideline for formulating a PROTAC for intraperitoneal (i.p.) injection in mice. The final formulation may need to be optimized based on the specific physicochemical properties of the synthesized PROTAC.
Materials:
-
PROTAC synthesized using (S,R,S)-AHPC-C10-NH2 dihydrochloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of the PROTAC in DMSO (e.g., 50 mg/mL).
-
In a sterile microcentrifuge tube, add the required volume of the PROTAC stock solution.
-
Add PEG300 to the tube. A common ratio is 10% DMSO, 40% PEG300. Vortex until the solution is clear.
-
Add Tween 80 to the solution (e.g., to a final concentration of 5%). Vortex to mix thoroughly.
-
Add saline to reach the final desired concentration, making the final volume up to 100%. A common final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Vortex the final solution until it is clear and homogenous.
-
Administer the formulation to the animals via intraperitoneal injection.
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical efficacy study to evaluate the anti-tumor activity of a BET-targeting PROTAC in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG mice)
-
Cancer cell line (e.g., VCaP for prostate cancer, JeKo-1 for mantle cell lymphoma)
-
Matrigel
-
Formulated PROTAC
-
Vehicle control
-
Calipers
Procedure:
-
Cell Implantation:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells in 100 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).
-
-
Animal Randomization and Treatment:
-
Randomize mice into treatment and control groups.
-
Administer the formulated PROTAC or vehicle control according to the desired dosing schedule (e.g., daily i.p. injections).
-
-
Data Collection and Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for target protein levels, immunohistochemistry).
-
Analyze the data to determine the effect of the PROTAC on tumor growth.
-
Caption: Experimental workflow for an in vivo xenograft study.
Logical Relationships in PROTAC Design
The effectiveness of a PROTAC is dependent on the interplay of its three key components: the target-binding ligand, the E3 ligase-binding ligand, and the linker. The this compound provides the E3 ligase binding moiety and a flexible linker, which must be conjugated to a suitable ligand for the protein of interest.
Caption: Logical relationship of PROTAC components.
Conclusion
This compound is a valuable chemical probe for the development of potent and selective PROTACs. By conjugating it to a ligand for a protein of interest, researchers can create novel degraders for in vivo evaluation. The provided application notes and protocols, based on the successful preclinical development of the BET degrader ARV-771, offer a comprehensive guide for scientists and drug development professionals to explore the therapeutic potential of this technology. Careful optimization of the final PROTAC structure and formulation will be critical for achieving desired efficacy and pharmacokinetic properties in in vivo models.
References
Designing a PROTAC Using (S,R,S)-AHPC-C10-NH2 dihydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to selectively eliminate target proteins from cells.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker. One ligand binds to a protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's natural disposal machinery, the proteasome.[1][2]
This document provides detailed application notes and protocols for designing and evaluating a PROTAC using (S,R,S)-AHPC-C10-NH2 dihydrochloride (B599025) . This reagent is a pre-synthesized building block composed of a potent von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC (also known as VH032), connected to a 10-carbon alkyl linker that terminates in a primary amine. The terminal amine serves as a versatile chemical handle for conjugation to a ligand targeting your protein of interest. The (S,R,S) stereoisomer is the active conformation for VHL binding.[1]
Core Concepts of PROTAC Design
The efficacy of a PROTAC is dependent on the formation of a stable ternary complex between the target protein, the PROTAC molecule, and the E3 ligase.[2] The choice of E3 ligase ligand, the linker length and composition, and the affinity of the ligand for the target protein are all critical parameters that influence the efficiency of protein degradation. VHL is a widely utilized E3 ligase in PROTAC development due to its broad tissue expression and well-characterized binders.[3]
Signaling Pathway of PROTAC-Mediated Protein Degradation
The general mechanism of action for a PROTAC utilizing (S,R,S)-AHPC-C10-NH2 is depicted below. The PROTAC molecule facilitates the interaction between the VHL E3 ligase complex and the target protein, leading to its ubiquitination and subsequent degradation by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
Protocol 1: Synthesis of the PROTAC Molecule
The terminal primary amine of (S,R,S)-AHPC-C10-NH2 allows for straightforward conjugation to a POI ligand, typically through the formation of an amide bond or via reductive amination.
A. Amide Bond Formation
This is a common method for coupling a carboxylic acid-functionalized POI ligand to the amine linker of (S,R,S)-AHPC-C10-NH2.
Materials:
-
(S,R,S)-AHPC-C10-NH2 dihydrochloride
-
POI ligand with a carboxylic acid moiety
-
Amide coupling reagents (e.g., HATU, HOBt, EDC)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
DIPEA (N,N-Diisopropylethylamine)
-
HPLC for purification
Procedure:
-
Dissolve the POI ligand (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (3-4 equivalents) to neutralize the hydrochloride salt and facilitate the coupling reaction.
-
Add the coupling reagents, for example, HATU (1.2 equivalents) and HOBt (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC molecule.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
B. Reductive Amination
This method is suitable for conjugating a POI ligand containing an aldehyde or ketone functional group.
Materials:
-
This compound
-
POI ligand with an aldehyde or ketone moiety
-
Reducing agent (e.g., sodium triacetoxyborohydride (B8407120) (STAB))[4]
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[4]
-
DIPEA
-
HPLC for purification
Procedure:
-
Dissolve the POI ligand (1 equivalent) and this compound (1.2 equivalents) in anhydrous DCM.
-
Add DIPEA (3-4 equivalents) to free the amine.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir at room temperature for 2-6 hours, monitoring the reaction by LC-MS.[5]
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the product with DCM, wash with brine, and dry the organic layer over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography or reverse-phase HPLC.
-
Characterize the final PROTAC by LC-MS and NMR.
Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation
Western blotting is the gold standard for assessing the degradation of a target protein.
Experimental Workflow:
Caption: Western blot experimental workflow.
Materials:
-
Cell line expressing the POI
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the synthesized PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them with lysis buffer.[6] Determine the protein concentration of each lysate using a BCA assay.[6]
-
SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.[6]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
-
Antibody Incubation: Block the membrane and then incubate with the primary antibody for the POI and the loading control. Follow this with incubation with the appropriate HRP-conjugated secondary antibody.[6]
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and a chemiluminescence imager.[7] Quantify the band intensities and normalize the POI signal to the loading control.
Protocol 3: Determination of DC50 and Dmax
The half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) are key parameters to quantify the efficacy of a PROTAC.[8]
Procedure:
-
Perform a Western blot as described in Protocol 2 with a range of PROTAC concentrations.
-
Quantify the band intensities for the POI and the loading control for each concentration.
-
Calculate the percentage of remaining protein at each concentration relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation achieved).[9]
Data Presentation: Representative Data for VHL-based PROTACs
The following tables summarize representative quantitative data for VHL-based PROTACs targeting different proteins. This data can serve as a benchmark for newly synthesized PROTACs using (S,R,S)-AHPC-C10-NH2.
Table 1: Degradation of MEK1/2 by VHL-based PROTACs in HT-29 Cells [10]
| Compound | Target | DC50 (nM) | Dmax (%) |
| Degrader 24 (MS928) | MEK1 | 18 ± 3 | >90 |
| MEK2 | 8 ± 1 | >90 | |
| Degrader 27 (MS934) | MEK1 | 18 ± 1 | >90 |
| MEK2 | 9 ± 3 | >90 |
Table 2: Degradation of Class I HDACs by VHL-based PROTACs in HCT116 Cells [11]
| Compound | Target | DC50 (µM) | Dmax (%) |
| Jps016 (tfa) | HDAC1 | 0.55 | 77 |
| HDAC3 | 0.53 | 66 | |
| PROTAC 4 | HDAC1 | 0.55 | ~100 |
| HDAC3 | 0.53 | >50 |
Table 3: Degradation of BRD4 by a VHL-based PROTAC in PC3 Cells [12]
| Compound | Target | DC50 (nM) | Dmax (%) |
| Representative PROTAC 141 | BRD4 | 2.58 | 94 |
Conclusion
This compound is a valuable and versatile building block for the synthesis of VHL-recruiting PROTACs. The protocols and data presented in this document provide a comprehensive guide for researchers to design, synthesize, and evaluate novel protein degraders. Successful PROTAC development relies on a systematic approach, including careful selection of the POI ligand, optimization of the linker, and thorough biological evaluation.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 9. promega.com [promega.com]
- 10. Potent and Selective Mitogen-Activated Protein Kinase Kinase 1/2 (MEK1/2) Heterobifunctional Small-molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S,R,S)-AHPC-C10-NH2 dihydrochloride in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-C10-NH2 dihydrochloride (B599025) is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of molecules designed to selectively eliminate target proteins from cells.[1][2] This molecule is a synthesized E3 ligase ligand-linker conjugate, incorporating the (S,R,S)-AHPC moiety, which serves as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a 10-carbon alkyl (C10) linker with a terminal amine group (-NH2).[1][2] The terminal amine provides a reactive handle for conjugation to a ligand that targets a specific protein of interest (POI), thereby creating a heterobifunctional PROTAC.
PROTACs function by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[1][2] By simultaneously binding to the POI and an E3 ligase, the PROTAC forms a ternary complex, which facilitates the ubiquitination of the POI. This polyubiquitin (B1169507) tag marks the POI for degradation by the 26S proteasome. This event-driven pharmacology offers a powerful strategy to target proteins previously considered "undruggable" and provides a distinct advantage over traditional inhibitors by eliminating the entire protein scaffold.[1]
These application notes provide a comprehensive guide to utilizing (S,R,S)-AHPC-C10-NH2 dihydrochloride for the synthesis of PROTACs and the subsequent evaluation of their ability to degrade specific target proteins, with a particular focus on the Bromodomain and Extra-Terminal (BET) family of proteins, a common target for PROTACs employing this linker.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The fundamental mechanism of action for a PROTAC synthesized from (S,R,S)-AHPC-C10-NH2 involves the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex. This proximity-induced event leads to the ubiquitination and subsequent degradation of the target protein.
Data Presentation: Quantitative Analysis of Protein Degradation
Table 1: Dose-Dependent Degradation of BRD4 by a Hypothetical PROTAC
| PROTAC Concentration (nM) | % BRD4 Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100% |
| 1 | 85% |
| 10 | 50% |
| 50 | 20% |
| 100 | 10% |
| 500 | 8% |
| 1000 | 9% |
Table 2: Time-Course of BRD4 Degradation by a Hypothetical PROTAC at 100 nM
| Treatment Time (hours) | % BRD4 Remaining (Normalized to Vehicle) |
| 0 | 100% |
| 2 | 75% |
| 4 | 40% |
| 8 | 15% |
| 16 | 10% |
| 24 | 10% |
Experimental Protocols
Protocol 1: Synthesis of a BET-Targeting PROTAC
This protocol describes a general method for conjugating the this compound to a BET inhibitor, such as JQ1, that has a suitable carboxylic acid handle for amide bond formation.
Materials:
-
This compound
-
JQ1-acid (or other suitable BET inhibitor with a carboxylic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Dissolve JQ1-acid (1 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.
-
In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF with DIPEA (2.2 equivalents) to neutralize the hydrochloride salts.
-
Add the (S,R,S)-AHPC-C10-NH2 solution to the activated JQ1-acid solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and purify the crude product by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
Protocol 2: Assessment of BET Protein Degradation by Western Blot
This protocol outlines the steps to evaluate the degradation of a target BET protein (e.g., BRD4) in a relevant cell line (e.g., human leukemia cell line MV4-11) following treatment with the synthesized PROTAC.
Materials:
-
MV4-11 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Synthesized PROTAC stock solution in DMSO
-
Vehicle control (DMSO)
-
Ice-cold PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD4, anti-GAPDH or anti-β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed MV4-11 cells at a density of 0.5 x 10^6 cells/mL in complete medium and allow them to grow overnight.
-
Prepare serial dilutions of the PROTAC in complete medium to achieve the desired final concentrations (e.g., 1 nM to 1000 nM).
-
Treat the cells with the different concentrations of the PROTAC or vehicle control for a fixed time period (e.g., 24 hours) for a dose-response experiment. For a time-course experiment, treat cells with a fixed concentration of the PROTAC for various time points (e.g., 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, harvest the cells by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer on ice for 30 minutes with occasional vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 value.
-
Conclusion
This compound is a valuable and versatile chemical tool for the development of VHL-recruiting PROTACs. Its C10 alkyl linker provides a flexible spacer to facilitate the formation of a productive ternary complex between the target protein and the VHL E3 ligase. The protocols and information provided herein offer a framework for the synthesis and evaluation of PROTACs derived from this building block, enabling researchers to explore the degradation of specific proteins of interest and advance the field of targeted protein degradation. Careful optimization of the PROTAC structure, including the choice of the target protein ligand and the linker attachment points, is crucial for achieving potent and selective protein degradation.
References
Application Notes and Protocols for Western Blot Analysis Following (S,R,S)-AHPC-C10-NH2-Based PROTAC Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate target proteins from cells. These heterobifunctional molecules consist of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
(S,R,S)-AHPC-C10-NH2 is a ligand-linker conjugate that incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] It is a crucial component in the synthesis of PROTACs, particularly those targeting the Bromodomain and Extra-Terminal (BET) family of proteins, such as BRD4.[1][2][3] This document provides a detailed protocol for utilizing Western blotting to quantitatively assess the degradation of a target BET protein, such as BRD4, following treatment with a PROTAC synthesized using (S,R,S)-AHPC-C10-NH2.
Signaling Pathway of PROTAC-Mediated Protein Degradation
A PROTAC containing the (S,R,S)-AHPC-C10-NH2 moiety functions by hijacking the VHL E3 ligase complex. The PROTAC simultaneously binds to the target protein (e.g., a BET protein) and the VHL E3 ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein, which is then recognized and degraded by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocol: Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps for treating cells with an (S,R,S)-AHPC-C10-NH2-based PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.
Materials and Reagents:
-
Cell Line: A human cell line expressing the target BET protein (e.g., HeLa, MCF-7, or a relevant cancer cell line).
-
(S,R,S)-AHPC-C10-NH2-based PROTAC: Stock solution in DMSO.
-
Vehicle Control: DMSO.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit: BCA or Bradford assay.
-
Sample Buffer: 4x Laemmli sample buffer.
-
SDS-PAGE Gels: Appropriate percentage for the target protein's molecular weight.
-
Electrophoresis and Transfer Apparatus.
-
Membranes: PVDF or nitrocellulose.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Specific for the target BET protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH, anti-β-actin).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent Substrate: ECL substrate.
-
Imaging System: For chemiluminescence detection.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. A broad concentration range (e.g., 0.1 nM to 10 µM) is recommended to determine the optimal concentration and observe any potential "hook effect".[4]
-
Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treat cells for a predetermined time course (e.g., 4, 8, 16, or 24 hours) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel, along with a protein molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with a primary antibody for a loading control to ensure equal protein loading.
-
Caption: Workflow for Western blot analysis of PROTAC-mediated degradation.
Data Presentation and Quantitative Analysis
The intensity of the bands on the Western blot is quantified using densitometry software. The level of the target protein is normalized to the corresponding loading control. The percentage of protein degradation is calculated relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax).[5]
Table 1: Quantitative Analysis of Target Protein Degradation
| PROTAC Concentration | Normalized Target Protein Level (vs. Vehicle) | % Degradation |
| Vehicle (DMSO) | 1.00 | 0% |
| 0.1 nM | 0.95 | 5% |
| 1 nM | 0.78 | 22% |
| 10 nM | 0.45 | 55% |
| 100 nM | 0.15 | 85% |
| 1 µM | 0.10 | 90% |
| 10 µM | 0.25 | 75% (Hook Effect) |
Calculation of % Degradation: % Degradation = (1 - (Normalized Target Protein Level in Treated Sample / Normalized Target Protein Level in Vehicle Control)) * 100
Determination of DC50 and Dmax: The DC50 and Dmax values are determined by plotting the % degradation against the log of the PROTAC concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism). The DC50 is the concentration at which 50% of the target protein is degraded.[5] Dmax represents the maximum achievable level of protein degradation.
Troubleshooting: The "Hook Effect"
A common phenomenon observed with PROTACs is the "hook effect," where at very high concentrations, the degradation efficiency decreases.[4] This is due to the formation of non-productive binary complexes (PROTAC-target protein or PROTAC-E3 ligase) that compete with the formation of the productive ternary complex required for degradation.[4] If a hook effect is observed, it is crucial to perform a detailed dose-response experiment with a wider range of concentrations to identify the optimal concentration for maximal degradation.[4][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 6. benchchem.com [benchchem.com]
Determining the Optimal Concentration of (S,R,S)-AHPC-C10-NH2: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal working concentration of (S,R,S)-AHPC-C10-NH2, a synthetic E3 ligase ligand-linker conjugate designed for use in Proteolysis-Targeting Chimera (PROTAC) technology. As a derivative of the (S,R,S)-AHPC-based Von Hippel-Lindau (VHL) E3 ligase ligand, this molecule is integral to the development of PROTACs aimed at degrading specific target proteins, particularly Bromodomain and Extra-Terminal (BET) proteins.[1] The protocols outlined below will guide researchers through essential experiments to evaluate the efficacy and cytotoxicity of (S,R,S)-AHPC-C10-NH2, enabling the determination of key parameters such as the half-maximal degradation concentration (DC50), maximal degradation (Dmax), and the half-maximal inhibitory concentration (IC50) for cell viability.
Mechanism of Action: PROTAC-mediated Protein Degradation
(S,R,S)-AHPC-C10-NH2 functions as the VHL E3 ligase recruiting element of a heterobifunctional PROTAC. The PROTAC molecule simultaneously binds to the target protein of interest (e.g., a BET bromodomain protein) and the VHL E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Data Presentation: Quantitative Analysis of (S,R,S)-AHPC-C10-NH2 Activity
The following tables provide a template for summarizing the quantitative data obtained from the experimental protocols. While specific data for (S,R,S)-AHPC-C10-NH2 is not publicly available, representative data for a similar VHL-based BET degrader, ARV-771, is included for illustrative purposes. ARV-771 has been shown to potently degrade BET proteins in castration-resistant prostate cancer (CRPC) cells with a DC50 of less than 1 nM.[2] Researchers should replace the example data with their own experimental results.
Table 1: Dose-Response of (S,R,S)-AHPC-C10-NH2 on Target Protein Degradation
| Cell Line | Target Protein | Treatment Time (hours) | DC50 (nM) | Dmax (%) |
| Example: 22Rv1 (CRPC) | BRD4 | 18 | <1 | >95 |
| [Your Cell Line] | [Your Target] | [Time] | [Value] | [Value] |
| [Your Cell Line] | [Your Target] | [Time] | [Value] | [Value] |
Table 2: Cytotoxicity of (S,R,S)-AHPC-C10-NH2
| Cell Line | Treatment Time (hours) | IC50 (µM) |
| Example: 22Rv1 (CRPC) | 72 | [Value not available] |
| [Your Cell Line] | [Time] | [Value] |
| [Your Cell Line] | [Time] | [Value] |
Experimental Protocols
The following protocols provide detailed methodologies for determining the optimal concentration of (S,R,S)-AHPC-C10-NH2.
Protocol 1: Western Blot Analysis of Target Protein Degradation
This protocol details the use of Western blotting to quantify the degradation of a target protein induced by (S,R,S)-AHPC-C10-NH2.
Materials:
-
Cell line of interest expressing the target protein
-
(S,R,S)-AHPC-C10-NH2
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of (S,R,S)-AHPC-C10-NH2 (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 2, 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the log of the compound concentration to determine the DC50 and Dmax values.
-
Protocol 2: HiBiT Assay for High-Throughput Protein Degradation Analysis
The HiBiT assay is a sensitive, real-time method for quantifying protein levels and is an excellent high-throughput alternative to Western blotting. This protocol requires a cell line where the target protein is endogenously tagged with the HiBiT peptide.
Materials:
-
HiBiT-tagged cell line of interest
-
(S,R,S)-AHPC-C10-NH2
-
White, opaque 96- or 384-well plates
-
LgBiT protein and Nano-Glo® substrate
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HiBiT-tagged cells in white, opaque multi-well plates.
-
Compound Treatment: Add serial dilutions of (S,R,S)-AHPC-C10-NH2 to the wells.
-
Incubation: Incubate the plate at 37°C for the desired time period. For kinetic measurements, the detection reagents can be added at the time of compound treatment.
-
Lysis and Detection (Endpoint Assay):
-
Add the Nano-Glo® HiBiT Lytic Detection System reagent to each well.
-
Shake the plate for 10 minutes at room temperature to induce cell lysis and allow for signal stabilization.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to a vehicle control.
-
Plot the normalized signal against the log of the compound concentration to determine DC50 and Dmax.
-
Protocol 3: MTT Assay for Cell Viability
This protocol is used to determine the cytotoxicity of (S,R,S)-AHPC-C10-NH2 and to calculate the IC50 value.
Materials:
-
Cell line of interest
-
(S,R,S)-AHPC-C10-NH2
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Treat the cells with a range of concentrations of (S,R,S)-AHPC-C10-NH2.
-
Incubation: Incubate the cells for a relevant time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
References
Application Notes and Protocols for (S,R,S)-AHPC-C10-NH2 dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-C10-NH2 dihydrochloride (B599025) is a synthetic E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC-based ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a C10 amine linker. This molecule is a key component in the development of Proteolysis Targeting Chimeras (PROTACs), specifically those designed to target Bromodomain and Extra-Terminal (BET) proteins for degradation.[1] PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate target proteins, offering a powerful strategy for therapeutic intervention in various diseases, including cancer.[2][3]
Data Presentation: Solubility
The solubility of (S,R,S)-AHPC-C10-NH2 dihydrochloride in dimethyl sulfoxide (B87167) (DMSO) is a critical parameter for its use in in vitro and in vivo studies. The following table summarizes the available quantitative data.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Special Conditions |
| DMSO | 250 | 364.02 | Ultrasonic treatment is required for dissolution. It is recommended to use newly opened, non-hygroscopic DMSO as its water content can significantly impact solubility. |
Signaling Pathway: PROTAC-mediated Protein Degradation
This compound functions as the VHL E3 ligase recruiting element within a PROTAC. The PROTAC, by binding to both the VHL E3 ligase and the target protein (e.g., BRD4), facilitates the formation of a ternary complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
References
Application Notes and Protocols for (S,R,S)-AHPC-C10-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-C10-NH2 is a synthetic E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC based von Hippel-Lindau (VHL) ligand and a 10-carbon alkyl linker with a terminal amine group.[1][2][3] This molecule is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5][6] The (S,R,S)-AHPC moiety specifically binds to the VHL E3 ubiquitin ligase, one of the most utilized E3 ligases in PROTAC design.[7][8] The C10-NH2 linker provides a point of attachment for a ligand that binds to a protein of interest, enabling the synthesis of a complete PROTAC molecule.
These application notes provide detailed guidelines for the long-term storage, handling, and stability assessment of (S,R,S)-AHPC-C10-NH2 to ensure its integrity and performance in research and drug development applications.
Long-Term Storage Conditions
Proper storage is critical to prevent the degradation of (S,R,S)-AHPC-C10-NH2 and to ensure its stability over time. The following recommendations are based on manufacturer guidelines and best practices for similar chemical compounds.
Data Presentation: Recommended Storage Conditions
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid (Powder) | -20°C | ≥ 6 months | Store in a tightly sealed, desiccated container. Protect from light and moisture.[2][9] |
| 2-8°C | Short-term (days to weeks) | For immediate use. Protect from light and moisture. Some suppliers recommend this for shipping and short-term storage.[10][11] | |
| Stock Solution (in anhydrous DMSO) | -80°C | ≤ 6 months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous DMSO to minimize hydrolysis.[12] |
| -20°C | ≤ 1 month | Suitable for shorter-term storage of working solutions. Aliquoting is highly recommended.[12] |
Note: The stability of the compound is dependent on the quality of the solvent and the handling procedures. It is crucial to use anhydrous solvents and to minimize exposure to moisture and light.
Experimental Protocols
The following protocols provide detailed methodologies for preparing stock solutions and assessing the stability of (S,R,S)-AHPC-C10-NH2.
Protocol for Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of (S,R,S)-AHPC-C10-NH2 in an appropriate solvent for use in downstream applications.
Materials:
-
(S,R,S)-AHPC-C10-NH2 (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibration: Allow the vial containing solid (S,R,S)-AHPC-C10-NH2 to equilibrate to room temperature before opening. This prevents condensation of moisture onto the compound.
-
Solvent Addition: In a sterile microcentrifuge tube, add the desired volume of anhydrous DMSO.
-
Dissolution: Carefully add the weighed amount of (S,R,S)-AHPC-C10-NH2 to the DMSO. Vortex the solution until the solid is completely dissolved. If necessary, use a sonicator for a brief period to aid dissolution.
-
Aliquoting: Once fully dissolved, aliquot the stock solution into single-use, light-protected polypropylene tubes. This minimizes the number of freeze-thaw cycles the main stock undergoes.
-
Storage: Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, as recommended in the table above.
Protocol for Assessing Long-Term Thermal Stability
Objective: To evaluate the degradation of (S,R,S)-AHPC-C10-NH2 over time at different storage temperatures.
Materials:
-
Aliquots of (S,R,S)-AHPC-C10-NH2 stock solution in anhydrous DMSO
-
Temperature-controlled storage units (e.g., -80°C, -20°C, 4°C, room temperature)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Appropriate column and mobile phases for analysis
Procedure:
-
Sample Preparation: Prepare a sufficient number of aliquots of a known concentration of (S,R,S)-AHPC-C10-NH2 in anhydrous DMSO.
-
Initial Analysis (T=0): Analyze a set of aliquots immediately after preparation using a validated HPLC or LC-MS method to determine the initial purity and concentration. This will serve as the baseline.
-
Storage: Store the remaining aliquots at the different selected temperatures (-80°C, -20°C, 4°C, and room temperature).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6, 12 months), retrieve a set of aliquots from each storage temperature.
-
Sample Analysis: Allow the aliquots to thaw completely and reach room temperature. Analyze the samples by HPLC or LC-MS to determine the percentage of the parent compound remaining and to identify any degradation products.
-
Data Analysis: Compare the purity and concentration of the stored samples to the initial (T=0) data. Plot the percentage of remaining (S,R,S)-AHPC-C10-NH2 against time for each temperature to determine the degradation kinetics.
Protocol for Assessing Photostability
Objective: To determine the susceptibility of (S,R,S)-AHPC-C10-NH2 to degradation upon exposure to light. This protocol is based on the ICH Q1B guidelines.[7][13]
Materials:
-
(S,R,S)-AHPC-C10-NH2 (solid and in solution)
-
Photostability chamber with a light source conforming to ICH Q1B options (e.g., D65/ID65 emission standard or a combination of a cool white fluorescent and a near-UV lamp)
-
Chemically inert, transparent containers (e.g., quartz cuvettes or glass vials)
-
Aluminum foil
-
HPLC or LC-MS system
Procedure:
-
Sample Preparation:
-
Solid State: Place a thin layer of solid (S,R,S)-AHPC-C10-NH2 in a chemically inert, transparent container.
-
Solution State: Prepare a solution of known concentration in a suitable solvent (e.g., DMSO or a relevant buffer) and place it in a transparent container.
-
-
Dark Control: Prepare identical samples (solid and solution) and wrap them securely in aluminum foil to protect them from light. These will serve as dark controls to account for any thermal degradation occurring in the chamber.
-
Exposure: Place both the exposed and dark control samples in the photostability chamber. Expose the samples to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Sample Analysis: After the exposure period, analyze both the exposed and dark control samples, along with a reference standard that has not been exposed, using HPLC or LC-MS.
-
Data Analysis: Compare the chromatograms of the exposed samples to those of the dark controls and the unexposed reference. A significant increase in degradation products or a decrease in the parent peak in the exposed sample compared to the dark control indicates photosensitivity.
Protocol for Assessing Hydrolytic Stability
Objective: To evaluate the stability of the amine linker in (S,R,S)-AHPC-C10-NH2 in aqueous solutions at different pH values.
Materials:
-
(S,R,S)-AHPC-C10-NH2 stock solution
-
Aqueous buffers of different pH values (e.g., pH 4, 7.4, 9)
-
Temperature-controlled incubator
-
HPLC or LC-MS system
Procedure:
-
Sample Preparation: Dilute the (S,R,S)-AHPC-C10-NH2 stock solution in each of the aqueous buffers to a final, known concentration.
-
Initial Analysis (T=0): Immediately analyze an aliquot from each pH solution to determine the initial concentration.
-
Incubation: Incubate the remaining solutions at a constant temperature (e.g., 25°C or 37°C).
-
Time-Point Analysis: At various time points (e.g., 1, 4, 8, 24 hours), take an aliquot from each solution and analyze it by HPLC or LC-MS.
-
Data Analysis: Determine the rate of degradation at each pH by plotting the concentration of (S,R,S)-AHPC-C10-NH2 versus time. This will provide insight into the hydrolytic stability of the molecule. Amine-containing linkers are generally stable, but this can be influenced by neighboring functional groups.
Mandatory Visualizations
PROTAC Mechanism of Action
Caption: Mechanism of action for a PROTAC utilizing (S,R,S)-AHPC-C10-NH2 as a component.
VHL-Mediated Ubiquitination Pathway
Caption: The VHL E3 ligase complex and its role in the ubiquitin-proteasome pathway.
Experimental Workflow for Stability Assessment
Caption: A general workflow for assessing the stability of (S,R,S)-AHPC-C10-NH2.
References
- 1. [Evaluation of Photostability of Small Molecular Compounds with Solid-state UV Spectra] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. (S,R,S)-AHPC-C10-NH2 dihydrochloride [myskinrecipes.com]
- 11. (S,R,S)-AHPC hydrochloride ≥97% | 1448189-80-7 [sigmaaldrich.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. database.ich.org [database.ich.org]
Troubleshooting & Optimization
(S,R,S)-AHPC-C10-NH2 Dihydrochloride Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot experiments when a PROTAC (Proteolysis-Targeting Chimera) incorporating the (S,R,S)-AHPC-C10-NH2 dihydrochloride (B599025) building block is not inducing the desired protein degradation.
(S,R,S)-AHPC-C10-NH2 dihydrochloride is an E3 ligase ligand-linker conjugate. It contains a ligand that binds to the Von Hippel-Lindau (VHL) E3 ubiquitin ligase and a C10 linker with a terminal amine group ready for conjugation.[1][2][3] It is a crucial component for building a PROTAC, but it is not a complete degrader on its own. For targeted protein degradation to occur, this molecule must be conjugated to a "warhead"—a ligand that binds to your specific protein of interest.
This guide addresses common reasons why a fully assembled PROTAC utilizing this VHL ligand-linker might fail to induce degradation.
Frequently Asked Questions (FAQs)
Q1: My PROTAC, synthesized using (S,R,S)-AHPC-C10-NH2, is not causing degradation of my target protein. What are the common reasons for this?
There are several potential reasons for a lack of degradation. These can be broadly categorized into issues with the PROTAC molecule itself, problems with the experimental setup, or challenges related to the cellular environment. Key factors to investigate include:
-
Inefficient Ternary Complex Formation: The primary function of a PROTAC is to form a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[4][5] If this complex is unstable or doesn't form correctly, degradation will not occur.
-
Poor Cell Permeability: PROTACs are often large molecules and may have difficulty crossing the cell membrane to reach their intracellular target.[4]
-
Incorrect E3 Ligase Choice: The VHL E3 ligase must be expressed at sufficient levels in your chosen cell line.[4][5]
-
Suboptimal PROTAC Concentration (The "Hook Effect"): At very high concentrations, PROTACs can form non-productive binary complexes (PROTAC with either the target protein or the E3 ligase) instead of the productive ternary complex.[4][5] This can lead to reduced degradation at higher doses.
-
Compound Instability: The PROTAC molecule may be unstable in the cell culture medium or rapidly metabolized within the cell.[4]
-
Issues with the Target Protein: The target protein may have a very long half-life, or the PROTAC binding site may be inaccessible.
Q2: What is the "hook effect" and how can I determine if it's affecting my experiment?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[4][5] This results in a bell-shaped dose-response curve. To identify and mitigate the hook effect:
-
Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad concentration range (e.g., from low nanomolar to high micromolar). If you observe a bell-shaped curve where degradation decreases at higher concentrations, the hook effect is likely occurring.[4][5]
-
Test Lower Concentrations: The optimal concentration for maximal degradation, known as the DC50 (concentration for 50% degradation), may be in the nanomolar to low micromolar range.[4]
Q3: How can I be sure my PROTAC is entering the cells and engaging with its targets?
Confirming cellular entry and target engagement is crucial. Consider the following approaches:
-
Cellular Thermal Shift Assay (CETSA): This assay can be used to verify that the PROTAC is binding to both the target protein and the E3 ligase within the cellular environment.[4]
-
NanoBRET™ Target Engagement Assay: This is another method to confirm intracellular binding of the PROTAC to its intended targets.[4]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues when your VHL-based PROTAC fails to induce degradation.
Problem: No degradation of the target protein is observed.
Step 1: Verify the Integrity and Purity of the PROTAC
-
Question: Has the final, conjugated PROTAC been analyzed for purity and structural integrity (e.g., by LC-MS, NMR)?
-
Action: Ensure you are using a high-purity compound. Impurities or degradation of the PROTAC can lead to a lack of activity.
Step 2: Confirm E3 Ligase and Target Protein Expression
-
Question: Is the VHL E3 ligase expressed in the cell line you are using? Is your target protein expressed at detectable levels?
-
Action: Confirm the expression of both VHL and the target protein in your chosen cell line using Western blotting or qPCR.[5]
Step 3: Optimize PROTAC Concentration and Treatment Time
-
Question: Have you performed a full dose-response and time-course experiment?
-
Action:
-
Dose-Response: Test a wide range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a fixed time point (e.g., 24 hours) to identify the optimal concentration and check for a potential "hook effect".[6]
-
Time-Course: Use the optimal concentration from your dose-response experiment and measure protein levels at various time points (e.g., 2, 4, 8, 16, 24, and 48 hours) to determine the kinetics of degradation.[6]
-
Step 4: Assess Ternary Complex Formation
-
Question: Is your PROTAC capable of forming a stable ternary complex with VHL and the target protein?
-
Action: While complex, biophysical assays like TR-FRET, SPR, or ITC can directly measure the formation and stability of the ternary complex.[4] Inefficient ternary complex formation is a common reason for PROTAC failure.[5]
Step 5: Investigate Cellular Permeability and Compound Stability
-
Question: Does the PROTAC have poor cell permeability or is it unstable in your experimental conditions?
-
Action:
-
Permeability: If you suspect poor permeability, consider using cell lines with higher expression of relevant transporters or modify the PROTAC's physicochemical properties if possible.[4]
-
Stability: Assess the stability of your PROTAC in the cell culture medium over the time course of your experiment using methods like LC-MS.[4]
-
Quantitative Data Summary
The following table provides typical concentration ranges to consider during experimental optimization.
| Parameter | Typical Range | Purpose |
| PROTAC Concentration | 0.1 nM - 10 µM | To perform a full dose-response curve and identify the optimal concentration (DC50) and potential hook effect. |
| Incubation Time | 2 - 48 hours | To determine the kinetics of protein degradation. |
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation Assessment
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: The next day, treat the cells with a range of PROTAC concentrations (e.g., 0, 1, 10, 100, 1000, 10000 nM) in fresh medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH, β-actin) to determine the percentage of protein degradation relative to the vehicle control.
Visualizations
Caption: Mechanism of action for a VHL-recruiting PROTAC.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Caption: Interpreting outcomes of a dose-response experiment.
References
Technical Support Center: (S,R,S)-AHPC-C10-NH2 Dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for handling and utilizing (S,R,S)-AHPC-C10-NH2 dihydrochloride (B599025) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is (S,R,S)-AHPC-C10-NH2 dihydrochloride?
This compound, also known as VH032-C10-NH2 dihydrochloride, is a synthetic E3 ligase ligand-linker conjugate.[1][2][3] It incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and is a key component in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are designed to harness the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively degrade target proteins of interest.[1][4]
Q2: What are the primary applications of this compound?
This compound is primarily used in biochemical research for the development of BET-targeted PROTACs.[1][2][3] Its application is valuable in studies focused on understanding protein function, cellular signaling pathways, and disease mechanisms. By inducing targeted protein degradation, it serves as a powerful tool in drug discovery and development, particularly for investigating potential therapeutic targets.[4]
Q3: What is the recommended storage condition for this compound?
For long-term storage of the solid compound, a temperature of -20°C is recommended.[3] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5]
Troubleshooting Guide: Solubility Issues
Due to its long alkyl chain and dihydrochloride salt nature, this compound can present solubility challenges. This guide provides solutions to common issues.
Problem 1: Difficulty dissolving the solid compound.
-
Cause: The compound may require energy to overcome lattice forces and fully solvate.
-
Solution: As per supplier recommendations, sonication is necessary to achieve dissolution in both DMSO and water.[3][5] Gentle heating may also be considered, but stability at elevated temperatures should be verified.
Problem 2: Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture media).
-
Cause: This is a common issue with PROTACs, which are often large and lipophilic molecules. The sharp change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous medium can cause the compound to precipitate out of solution.
-
Solution 1: Gradual Dilution: Instead of directly adding the DMSO stock to the aqueous buffer, perform serial dilutions in a mixture of DMSO and the aqueous buffer to gradually decrease the solvent polarity.
-
Solution 2: Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is as low as possible (typically under 0.5%) to minimize solvent effects on your biological system, while still maintaining the compound's solubility.
-
Solution 3: Use of Co-solvents: For particularly challenging dilutions, consider the use of co-solvents. A common practice for in vivo formulations that can be adapted for in vitro use is to first mix the DMSO stock with a co-solvent like PEG300 before adding the aqueous solution.
Quantitative Data
The following table summarizes the known solubility of this compound.
| Solvent | Concentration | Molarity (approx.) | Notes | Reference |
| DMSO | 250 mg/mL | 364.02 mM | Requires sonication | [3][5] |
| Water | 250 mg/mL | 364.02 mM | Requires sonication | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound (Molecular Weight: 686.78 g/mol ). For example, for 1 mL of a 10 mM stock solution, weigh 6.87 mg.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO. It is crucial to use newly opened DMSO as it is hygroscopic, and absorbed water can affect solubility.[5]
-
Dissolution: Tightly cap the vial and vortex briefly. Place the vial in a sonicator bath and sonicate until the solid is completely dissolved. Visually inspect the solution to ensure no particulates remain.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and store at -80°C for long-term storage or -20°C for short-term storage.[5]
Protocol 2: Preparation of a Working Solution in Aqueous Buffer (e.g., PBS)
-
Start with Stock: Begin with a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Intermediate Dilution (Optional but Recommended): To minimize precipitation, first dilute the DMSO stock solution to an intermediate concentration (e.g., 1 mM) with DMSO.
-
Final Dilution: Slowly add the intermediate DMSO solution to your pre-warmed aqueous buffer while vortexing gently. For example, to make a 10 µM working solution in 1 mL of PBS, add 10 µL of the 1 mM intermediate solution to 990 µL of PBS.
-
Final Check: After dilution, visually inspect the working solution for any signs of precipitation. If precipitation is observed, consider further optimization of the dilution strategy as described in the troubleshooting guide.
Visualizations
Below are diagrams illustrating key concepts related to the application of this compound.
Caption: Mechanism of action for a PROTAC utilizing (S,R,S)-AHPC-C10-NH2.
Caption: Recommended workflow for preparing a working solution.
References
Technical Support Center: (S,R,S)-AHPC-C10-NH2 dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (S,R,S)-AHPC-C10-NH2 dihydrochloride (B599025) in their experiments. This molecule is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and is commonly used as a component of Proteolysis Targeting Chimeras (PROTACs). Understanding its potential off-target effects is crucial for accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of (S,R,S)-AHPC-C10-NH2 dihydrochloride?
A1: The primary and intended on-target effect of this compound is to bind to the von Hippel-Lindau (VHL) protein, a component of the VHL E3 ubiquitin ligase complex. In the context of a PROTAC, this engagement recruits the E3 ligase to a specific target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.
Q2: What is the most common off-target effect observed with VHL ligands like this compound?
A2: A key off-target effect is the stabilization of the VHL protein itself.[1][2] Binding of the ligand can increase the intracellular concentration of VHL. This is thought to occur because ligand binding stabilizes the VHL protein, protecting it from its own degradation.[1][3][4]
Q3: Can this compound induce a hypoxic response?
A3: Yes, by binding to VHL, this compound can competitively inhibit the binding of VHL to its natural substrate, Hypoxia-Inducible Factor 1α (HIF-1α).[5] This can lead to the stabilization and accumulation of HIF-1α, resulting in the transcriptional activation of hypoxia-responsive genes.[1][6]
Q4: Is there a negative control I can use in my experiments?
A4: Yes, the (S,S,S) stereoisomer of AHPC is an inactive derivative and can be used as a negative control in your experiments to help distinguish on-target from off-target effects.
Q5: How can I assess the potential cytotoxicity of this compound in my cell line?
A5: Standard cytotoxicity assays such as the MTS or MTT assay can be used to determine the concentration-dependent effects of the compound on cell viability. It is recommended to perform a dose-response curve to identify a non-toxic working concentration for your downstream experiments.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Unexpected changes in protein expression unrelated to the intended PROTAC target. | The VHL ligand component may be causing off-target effects, such as the stabilization of VHL or induction of a hypoxic response. | Perform a global proteomics experiment (e.g., TMT-MS) to identify all protein expression changes. Compare the effects of your full PROTAC with this compound alone and a vehicle control. Include the inactive (S,S,S)-AHPC as a negative control. |
| High background or non-specific effects in cellular assays. | The concentration of this compound or the resulting PROTAC may be too high, leading to cytotoxicity and non-specific protein degradation. | Determine the optimal, non-toxic working concentration of your compound using a cytotoxicity assay (e.g., MTS assay). Perform a dose-response experiment for your functional assay to find the lowest effective concentration. |
| Inconsistent results between experiments. | Variability in cell health, passage number, or compound stability. | Use cells within a consistent passage number range. Ensure the compound is properly stored and handled to maintain its stability. Prepare fresh dilutions of the compound for each experiment. |
| "Hook effect" observed with a PROTAC containing this linker (i.e., reduced degradation at high concentrations). | At high concentrations, the formation of binary complexes (PROTAC-target and PROTAC-VHL) is favored over the productive ternary complex (Target-PROTAC-VHL). | Perform a detailed dose-response curve to identify the optimal concentration range for target degradation and to characterize the hook effect. |
Data Presentation
The following table summarizes quantitative proteomics data from a study on the closely related VHL inhibitor VH032, which is the parent molecule of (S,R,S)-AHPC. This data is representative of the types of off-target effects that may be observed.
Table 1: Proteins Upregulated Upon Treatment with a VHL Inhibitor (VH032) in HeLa Cells
| Protein | Function | Fold Change (VH032 vs. Control) |
| VHL | E3 Ubiquitin Ligase Substrate Recognition | ~2.5 |
| P4HA1 | Prolyl 4-hydroxylase | ~2.0 |
| EGLN3 | Egl-9 Family Hypoxia Inducible Factor 3 | ~1.8 |
| ANKRD37 | Ankyrin Repeat Domain 37 | ~1.7 |
| NDRG1 | N-Myc Downstream Regulated 1 | ~1.6 |
Data is adapted from a study on the VHL inhibitor VH032 and is intended to be illustrative of potential off-target effects. Actual results with this compound may vary.
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Profiling
This protocol outlines a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with this compound, your full PROTAC, a negative control (e.g., (S,S,S)-AHPC), and a vehicle control for the desired time period (e.g., 24 hours).
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein concentration of each sample. Digest the proteins into peptides using trypsin.
-
Isobaric Labeling (TMT or iTRAQ): Label the peptides from each condition with tandem mass tags (TMT) or isobaric tags for relative and absolute quantitation (iTRAQ) according to the manufacturer's protocol.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw mass spectrometry data using appropriate software (e.g., Proteome Discoverer, MaxQuant) to identify and quantify proteins. Perform statistical analysis to identify proteins with significant changes in abundance between treatment groups.
Protocol 2: Western Blotting for Validation of Off-Target Effects
-
Sample Preparation: Treat cells as described in Protocol 1. Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against your protein of interest (e.g., VHL, HIF-1α) and a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: Incubate with the appropriate secondary antibody and detect the signal using a chemiluminescence imager. Quantify band intensities using densitometry software.
Visualizations
Caption: Mechanism of VHL protein stabilization by this compound.
Caption: Troubleshooting workflow for investigating off-target effects.
References
- 1. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. A molecular basis for stabilization of the von Hippel-Lindau (VHL) tumor suppressor protein by components of the VHL ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are VHL inhibitors and how do they work? [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
Technical Support Center: Optimizing Linker Length for AHPC-Based PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of linker length for (S,R,S)-AHPC-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in an AHPC-based PROTAC, and why is its length so critical?
A1: An AHPC-based PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein of interest (POI), an (S,R,S)-AHPC ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker's primary function is to bridge the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[3][4] This proximity enables the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome.[1][]
The length of the linker is a critical parameter because:
-
A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.[3][6]
-
A linker that is too long can lead to an unstable and overly flexible ternary complex, resulting in inefficient ubiquitination.[3][6]
Therefore, optimizing the linker length is a crucial step in developing a potent and effective PROTAC.[4][7]
Q2: What are the most common types of linkers used in PROTAC design?
A2: The most prevalent linker motifs in PROTAC design are polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths.[8][9] These are often used due to their synthetic accessibility and flexibility.[1][8] Other common linker components include triazoles, piperazines, and piperidines.[][8] The choice of linker composition can significantly impact the physicochemical properties of the PROTAC, such as solubility and cell permeability.[1][] For instance, PEG linkers can improve the aqueous solubility of a PROTAC molecule.[2][11]
Q3: How does the linker attachment point influence PROTAC activity?
A3: The point at which the linker is attached to both the target protein ligand and the AHPC ligand is crucial for PROTAC efficacy.[6] The attachment site should be at a position that does not significantly impair the binding affinity of either ligand for its respective protein.[6] The choice of attachment point can influence the geometry of the ternary complex and, consequently, the efficiency of protein degradation.[11] It is often guided by identifying solvent-exposed regions on the ligands that can be modified without disrupting key binding interactions.[6]
Troubleshooting Guide
Problem 1: My AHPC-based PROTAC shows high binding affinity to both the target protein and VHL in binary assays, but it fails to induce target degradation in cells.
This is a common challenge that often points to issues with the formation of a productive ternary complex.[12] The linker plays a critical role in this process.
Potential Cause 1: Incorrect Linker Length or Rigidity
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Explanation: The linker may be too short, causing steric clashes that prevent the formation of the ternary complex.[3] Conversely, a linker that is too long or overly flexible might lead to non-productive binding events where the ubiquitination sites on the target protein are not accessible to the E2 ubiquitin-conjugating enzyme.[12]
-
Troubleshooting Steps:
-
Synthesize a library of PROTACs with varying linker lengths (e.g., systematically increasing the number of PEG or alkyl units).
-
Evaluate the degradation activity of each variant using Western blotting to determine the optimal linker length.
-
Potential Cause 2: Unfavorable Ternary Complex Conformation
-
Explanation: Even if a ternary complex forms, the linker might orient the target protein in such a way that the lysine (B10760008) residues available for ubiquitination are not within the functional reach of the E2 enzyme.[12]
-
Troubleshooting Steps:
Potential Cause 3: Poor Physicochemical Properties
-
Explanation: The linker can significantly influence the overall properties of the PROTAC molecule. Poor cell permeability or low aqueous solubility can prevent the PROTAC from reaching its intracellular target at a sufficient concentration.[][12]
-
Troubleshooting Steps:
-
Assess the cell permeability of your PROTAC using assays like the parallel artificial membrane permeability assay (PAMPA).
-
Modify the linker to improve solubility, for example, by incorporating more hydrophilic moieties like PEG units.[2]
-
Problem 2: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations.
The "hook effect" is an inherent characteristic of the PROTAC mechanism of action.[12] It occurs when high concentrations of the PROTAC favor the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) over the productive ternary complex.[4][12]
Mitigation Strategy 1: Enhance Ternary Complex Cooperativity
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Explanation: A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second, leading to a more stable ternary complex.[12] This can help mitigate the hook effect.
-
Optimization Approach:
-
Systematically vary the linker length and composition to identify designs that enhance the stability of the ternary complex.
-
Biophysical assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), can be used to measure the cooperativity of ternary complex formation.
-
Mitigation Strategy 2: Modify Linker Flexibility
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Explanation: A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially reducing the entropic penalty of binding and mitigating the hook effect.[2][12]
-
Optimization Approach:
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Incorporate rigid structural elements, such as cycloalkane or triazole moieties, into the linker.[2]
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Evaluate the impact of these modifications on both degradation potency and the severity of the hook effect.
-
Quantitative Data Summary
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[3][9] The following tables provide a summary of quantitative data from studies evaluating the impact of linker length on the degradation of different target proteins using VHL-recruiting PROTACs.
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC Compound | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | PEG | 9 | >1000 | <20 |
| PROTAC B | PEG | 12 | ~500 | ~50 |
| PROTAC C | PEG | 16 | ~100 | >80 |
| PROTAC D | PEG | 20 | ~750 | ~40 |
Data adapted from studies on ERα degradation.[3][14] DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.
Table 2: Impact of Linker Length on p38α Degradation
| PROTAC Compound | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC X | Alkyl/PEG | 12 | >500 | <30 |
| PROTAC Y | Alkyl/PEG | 15-17 | <100 | >90 |
| PROTAC Z | Alkyl/PEG | 20 | ~400 | ~60 |
Data adapted from studies on p38α degradation.[3] The optimal linker length for p38α degradation was identified to be between 15 and 17 atoms.
Experimental Protocols
1. Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with an AHPC-based PROTAC.
-
Materials:
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Cell culture reagents
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AHPC-based PROTAC compound and vehicle control (e.g., DMSO)
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Ice-cold phosphate-buffered saline (PBS)
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA protein assay kit
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Laemmli sample buffer
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SDS-PAGE gels and electrophoresis apparatus
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PVDF or nitrocellulose membranes and transfer apparatus
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibody against the target protein and a loading control (e.g., β-actin)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate and imaging system
-
-
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight.[15] Treat the cells with a serial dilution of the PROTAC or a vehicle control for a predetermined time (e.g., 2, 4, 8, 16, or 24 hours).[15]
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Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer.[15] Scrape the cells and collect the lysate.[15]
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[15]
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Sample Preparation and SDS-PAGE: Normalize the protein concentrations and add Laemmli sample buffer.[15] Boil the samples to denature the proteins and then load them onto an SDS-PAGE gel for electrophoresis.[15]
-
Western Blotting: Transfer the separated proteins to a membrane.[15] Block the membrane and then incubate with primary antibodies against the target protein and a loading control.[15] Following washes, incubate with the appropriate HRP-conjugated secondary antibody.[15]
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system.[15] Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.[15] From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.[15]
-
2. Ternary Complex Formation Assays (Brief Overview)
Several biophysical techniques can be used to characterize the formation and stability of the POI-PROTAC-E3 ternary complex, providing valuable insights for linker optimization.[3]
-
Surface Plasmon Resonance (SPR): Can be used to measure the binding affinities and kinetics of the binary and ternary interactions.
-
Isothermal Titration Calorimetry (ITC): Provides thermodynamic information about the binding events, including enthalpy and entropy changes.
-
Fluorescence Polarization (FP): A competitive binding assay that can be used to determine the affinity of the PROTAC for the E3 ligase and the target protein.[16]
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Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A proximity-based assay that can be used to directly measure the formation of the ternary complex in solution.[]
Visualizations
References
- 1. chempep.com [chempep.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
preventing precipitation of (S,R,S)-AHPC-C10-NH2 in media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of (S,R,S)-AHPC-C10-NH2 in experimental media.
Troubleshooting Guide
Issue: A precipitate or turbidity is observed after adding (S,R,S)-AHPC-C10-NH2 to the culture medium.
The formation of a precipitate indicates that the compound's concentration has exceeded its solubility limit in the aqueous environment of the cell culture medium. (S,R,S)-AHPC-C10-NH2, like many small molecule inhibitors and PROTAC components, is hydrophobic and can be prone to precipitation when diluted from an organic solvent stock into an aqueous solution.[1][2] This can lead to inaccurate experimental results due to a lower, unquantifiable effective concentration of the compound.[3]
Below is a step-by-step workflow to diagnose and resolve precipitation issues.
References
issues with (S,R,S)-AHPC-C10-NH2 stability in solution
Disclaimer: Specific stability data for (S,R,S)-AHPC-C10-NH2 in solution is limited in publicly available literature. The information provided in this technical support center is based on the chemical structure of the molecule, general principles of organic chemistry, and common stability issues observed with similar PROTAC® molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for (S,R,S)-AHPC-C10-NH2 in solution?
A1: Based on its chemical structure, the primary stability concerns for (S,R,S)-AHPC-C10-NH2 in solution are:
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Hydrolysis of Amide Bonds: The molecule contains two amide bonds which can be susceptible to hydrolysis, especially under strong acidic or basic conditions, leading to the cleavage of the molecule.
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Oxidation: The thiazole (B1198619) ring and the tertiary amine within the VHL ligand portion of the molecule could be susceptible to oxidation.
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Reactivity of the Primary Amine: The terminal primary amine on the C10 linker is a nucleophile and could potentially react with certain components in the experimental setup.
-
Adsorption to Surfaces: Due to its hydrophobic nature, the molecule may adsorb to plasticware, which can lead to a perceived loss of concentration.
Q2: What are the recommended solvents and storage conditions for (S,R,S)-AHPC-C10-NH2 stock solutions?
A2: For optimal stability, it is recommended to prepare stock solutions in anhydrous DMSO. For long-term storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and exposure to moisture.
| Storage Conditions for Stock Solutions | |
| Solvent | Anhydrous DMSO |
| Temperature | -20°C or -80°C |
| Duration | Up to 6 months at -80°C; up to 1 month at -20°C[1] |
| Precautions | Aliquot to avoid freeze-thaw cycles; use tightly sealed vials to prevent moisture absorption. |
Q3: Can I use aqueous buffers to prepare working solutions of (S,R,S)-AHPC-C10-NH2?
A3: While working solutions in aqueous buffers are necessary for many experiments, prolonged storage in aqueous solutions is not recommended due to the risk of hydrolysis. It is best to prepare fresh working solutions from the DMSO stock immediately before use. If the experimental timeline is long, the stability of the compound in the specific buffer should be validated.
Q4: How can I detect potential degradation of my (S,R,S)-AHPC-C10-NH2 solution?
A4: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in my experiments.
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Question: I am observing variable or reduced efficacy of my PROTAC molecule in cell-based assays. Could this be a stability issue?
-
Answer: Yes, instability of (S,R,S)-AHPC-C10-NH2 in your assay medium could lead to a lower effective concentration and consequently, reduced activity.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of (S,R,S)-AHPC-C10-NH2 from a frozen DMSO stock immediately before each experiment.
-
Assess Stability in Assay Media: Perform a time-course experiment where you incubate the compound in your cell culture medium for the duration of your assay. Analyze samples at different time points by HPLC or LC-MS to check for degradation.
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Minimize Exposure to Harsh Conditions: Avoid exposing the compound to high temperatures, extreme pH, or intense light for extended periods.
-
Use Low-Adsorption Labware: Consider using low-protein-binding tubes and plates to minimize loss of the compound due to surface adsorption.
-
-
Issue 2: Appearance of unexpected peaks in my analytical chromatogram.
-
Question: I am analyzing my (S,R,S)-AHPC-C10-NH2 solution by HPLC/LC-MS and see new, unexpected peaks. What could be the cause?
-
Answer: The appearance of new peaks is a strong indicator of degradation. The identity of the degradation products can provide clues about the degradation pathway.
-
Troubleshooting Steps:
-
Characterize Degradation Products: If using LC-MS, analyze the mass of the new peaks to hypothesize the structure of the degradation products. This could confirm events like hydrolysis (addition of a water molecule).
-
Review Solution Preparation and Storage: Ensure that the solvents used are of high purity and anhydrous where necessary. Confirm that the storage conditions (temperature, light exposure) have been appropriate.
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Forced Degradation Study: To understand the potential degradation pathways, you can perform a forced degradation study by exposing the compound to stress conditions (e.g., acid, base, peroxide, heat, light) and analyzing the resulting degradation profile.
-
-
Experimental Protocols
Protocol: Stability Assessment of (S,R,S)-AHPC-C10-NH2 in Solution by HPLC
This protocol describes a general method to assess the stability of (S,R,S)-AHPC-C10-NH2 in a chosen solvent over time.
Materials:
-
(S,R,S)-AHPC-C10-NH2
-
High-purity solvent (e.g., DMSO, cell culture medium)
-
HPLC system with a UV detector
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C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
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Autosampler vials
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of (S,R,S)-AHPC-C10-NH2 in the chosen solvent.
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a final concentration of 100 µM in the mobile phase and inject it into the HPLC system.
-
Incubation: Store the stock solution under the desired conditions (e.g., room temperature, 37°C).
-
Time-Point Analysis: At specified time points (e.g., 1, 4, 8, 24, 48 hours), take an aliquot of the stock solution, dilute it to 100 µM, and inject it into the HPLC.
-
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or an appropriate wavelength for the molecule's chromophore)
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
-
Data Analysis:
-
Record the peak area of the main (S,R,S)-AHPC-C10-NH2 peak at each time point.
-
Calculate the percentage of the remaining compound at each time point relative to T=0.
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Monitor the appearance and increase of any new peaks, which would indicate degradation products.
-
Visualizations
Caption: Potential degradation pathways for (S,R,S)-AHPC-C10-NH2.
Caption: Troubleshooting workflow for stability-related experimental issues.
References
Technical Support Center: Optimizing the Efficiency of (S,R,S)-AHPC-C10-NH2 in PROTAC-Mediated Protein Degradation
Welcome to the technical support center for (S,R,S)-AHPC-C10-NH2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your experiments involving this VHL E3 ligase ligand-linker conjugate.
(S,R,S)-AHPC-C10-NH2 is a key building block in the development of Proteolysis-Targeting Chimeras (PROTACs). It consists of a von Hippel-Lindau (VHL) E3 ligase ligand connected to a 10-carbon alkyl linker with a terminal amine group (-NH2). This bifunctional molecule is instrumental in inducing the degradation of specific target proteins through the ubiquitin-proteasome system. A primary application for this linker is in the creation of PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins, such as BRD4.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for a PROTAC utilizing (S,R,S)-AHPC-C10-NH2?
A1: A PROTAC synthesized with (S,R,S)-AHPC-C10-NH2 acts as a molecular bridge. The (S,R,S)-AHPC moiety binds to the VHL E3 ubiquitin ligase, while a warhead attached to the C10-NH2 linker binds to the target protein (e.g., a BET bromodomain). This proximity induces the formation of a ternary complex, leading to the ubiquitination of the target protein by the E3 ligase. The ubiquitinated protein is then recognized and degraded by the 26S proteasome.
Q2: What are the critical factors influencing the efficiency of a PROTAC containing (S,R,S)-AHPC-C10-NH2?
A2: The efficiency of a PROTAC is a multifactorial issue. Key determinants include:
-
Ternary Complex Formation and Stability: The ability of the PROTAC to cooperatively bind both the target protein and VHL is paramount for effective degradation.
-
Cell Permeability: As PROTACs are often large molecules, their ability to cross the cell membrane and reach their intracellular target is a common hurdle. The lipophilicity of the C10 alkyl linker can aid in this process.
-
Linker Length and Composition: The 10-carbon linker provides a specific spatial orientation between the VHL E3 ligase and the target protein. This distance is crucial for productive ubiquitination.
-
Target Protein Characteristics: The intrinsic turnover rate and cellular localization of the target protein can impact the observed degradation efficiency.
-
E3 Ligase Expression: The cellular abundance of the VHL E3 ligase is a prerequisite for the PROTAC's mechanism of action.
Q3: What is the "hook effect" and how can it be mitigated when using (S,R,S)-AHPC-C10-NH2 based PROTACs?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex. To mitigate this, it is essential to perform a full dose-response experiment to identify the optimal concentration range for degradation and avoid using concentrations that are too high.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low target protein degradation | 1. Poor Cell Permeability: The PROTAC is not efficiently entering the cells. | - Optimize the warhead or linker to improve physicochemical properties. - Consider using cell lines with lower efflux pump activity. |
| 2. Inefficient Ternary Complex Formation: The PROTAC is not effectively bringing the target and E3 ligase together. | - Confirm binary binding to both the target and VHL. - Synthesize analogues with different linker lengths or attachment points. - Use biophysical assays (e.g., SPR, ITC) to measure ternary complex formation. | |
| 3. Low E3 Ligase Expression: The cell line used has insufficient levels of VHL. | - Confirm VHL expression in your cell line via Western blot or qPCR. - Choose a cell line with higher endogenous VHL expression. | |
| High DC50 Value (Low Potency) | 1. Weak Binary or Ternary Binding: The PROTAC has low affinity for the target, VHL, or the ternary complex. | - Measure binary binding affinities (Kd) using techniques like SPR or ITC. - Optimize the warhead for higher target affinity. - Redesign the linker to improve ternary complex cooperativity. |
| 2. PROTAC Instability: The compound is degrading in the cell culture medium. | - Assess the stability of the PROTAC in your experimental conditions over time using LC-MS. | |
| Prominent "Hook Effect" | High PROTAC Concentration: Excess PROTAC is favoring the formation of non-productive binary complexes. | - Perform a comprehensive dose-response curve to determine the optimal concentration (DCmax). - Conduct subsequent experiments at or below the determined optimal concentration. |
| Off-Target Effects or Cellular Toxicity | 1. Non-selective Warhead: The target-binding moiety of the PROTAC is binding to other proteins. | - Use a more selective warhead for your protein of interest. - Perform proteomic studies to identify off-target proteins. |
| 2. Inherent Toxicity of the PROTAC: The molecule itself is causing cellular stress. | - Determine the IC50 for cell viability and work at concentrations well below this value. - Use a negative control (e.g., a stereoisomer that does not bind VHL) to assess non-PROTAC related toxicity. |
Quantitative Data Summary
The following tables provide illustrative quantitative data for a hypothetical BET-targeting PROTAC, "BETd-C10," which utilizes the (S,R,S)-AHPC-C10-NH2 linker. These values are representative of what might be observed in experimental settings and are intended for guidance.
Table 1: Degradation Potency and Efficacy of BETd-C10 in Different Cell Lines
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) |
| MV4-11 | BRD4 | 5 | >95 |
| BRD2 | 15 | >90 | |
| BRD3 | 20 | >90 | |
| 22Rv1 | BRD4 | 12 | >90 |
| BRD2 | 35 | >85 | |
| BRD3 | 45 | >85 |
Table 2: Physicochemical Properties of BETd-C10
| Property | Value |
| Molecular Weight ( g/mol ) | ~800-950 (depending on warhead) |
| cLogP | 3.5 - 5.0 |
| Topological Polar Surface Area (Ų) | 120 - 150 |
| Aqueous Solubility (µM) | < 10 |
Experimental Protocols
Protocol 1: Western Blot Analysis for Target Protein Degradation
This protocol outlines the standard procedure to quantify the reduction in target protein levels following treatment with a PROTAC.
Materials:
-
Cell line of interest (e.g., MV4-11 for BET proteins)
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of treatment.
-
PROTAC Treatment: The following day, treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the process for the loading control antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Protocol 2: In-Cell Ternary Complex Formation Assay (NanoBRET™)
This protocol describes a method to measure the formation of the ternary complex in living cells.
Materials:
-
HEK293T cells
-
Plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase component (e.g., VHL) fused to HaloTag®
-
Transfection reagent
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoLuc® substrate (furimazine)
-
96-well white assay plates
Procedure:
-
Cell Transfection: Co-transfect HEK293T cells with the appropriate plasmids.
-
Cell Plating: After 24 hours, plate the transfected cells into a 96-well white assay plate.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for at least 2 hours.
-
PROTAC Treatment: Add the PROTAC at various concentrations to the wells.
-
Substrate Addition: Add the NanoLuc® substrate.
-
Signal Measurement: Immediately measure the donor (460 nm) and acceptor (618 nm) emission on a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). An increase in the ratio indicates ternary complex formation.
Visualizations
Caption: Mechanism of action for a PROTAC utilizing (S,R,S)-AHPC-C10-NH2.
Technical Support Center: (S,R,S)-AHPC-C10-NH2 Dihydrochloride
Welcome to the technical support center for (S,R,S)-AHPC-C10-NH2 dihydrochloride (B599025). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is (S,R,S)-AHPC-C10-NH2 dihydrochloride and what is its primary application?
This compound is a synthesized E3 ligase ligand-linker conjugate.[1] It incorporates the (S,R,S)-AHPC based von Hippel-Lindau (VHL) ligand and a C10 amine linker.[1][2] Its primary application is in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[3][4][5]
Q2: How should I store and handle this compound?
Proper storage is crucial to maintain the stability and activity of the compound. The following storage conditions are recommended:
To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1]
Q3: I'm having trouble dissolving this compound. What solvents are recommended?
Solubility can be a challenge for complex molecules like this. Here are some guidelines:
-
DMSO: The compound is soluble in DMSO at a concentration of 250 mg/mL (364.02 mM), though ultrasonic assistance may be needed.[7]
-
Aqueous Solutions: Direct dissolution in aqueous buffers can be difficult. It is often recommended to first prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous experimental medium.[6]
For in vivo studies, specific formulations are often required. A common method involves preparing a stock in DMSO and then using co-solvents like PEG300 and Tween-80 in saline.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound in the context of PROTAC development.
Problem 1: Low or No Degradation of the Target Protein
If you are not observing the expected degradation of your target protein, consider the following potential causes and solutions:
-
Inefficient Ternary Complex Formation: The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is essential for degradation.[8]
-
Solution: Confirm that the chosen E3 ligase (VHL in this case) is expressed in your cell line.[8] You can verify this using techniques like Western blot or qPCR.
-
-
Poor Cell Permeability: PROTACs are often large molecules and may have difficulty crossing the cell membrane.[9]
-
Solution: While the linker of (S,R,S)-AHPC-C10-NH2 is fixed, optimizing the warhead that binds to your target protein can sometimes improve the overall physicochemical properties of the final PROTAC.
-
-
Incorrect PROTAC Concentration (The "Hook Effect"): At very high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation. This leads to a decrease in degradation efficiency, a phenomenon known as the "hook effect".[8][9]
-
Solution: Perform a wide dose-response experiment to identify the optimal concentration range for degradation. You should observe a bell-shaped curve for target degradation if the hook effect is occurring.[9]
-
Problem 2: Off-Target Effects
Unintended degradation of proteins other than your target can complicate results.
-
Cause: The warhead targeting your protein of interest may not be sufficiently selective, or the linker may orient the E3 ligase in a way that it ubiquitinates nearby proteins.
-
Solution:
-
Optimize the Target-Binding Warhead: Use a more selective binder for your protein of interest.[9]
-
Modify the Linker: While you are using a pre-synthesized linker-ligand, this highlights the importance of linker choice in PROTAC design. Different linker lengths and compositions can alter the geometry of the ternary complex and improve selectivity.[8][9]
-
-
Quantitative Data Summary
The following table summarizes key quantitative information for this compound.
| Parameter | Value | Source |
| Molecular Weight | 686.78 g/mol | [2] |
| Molecular Formula | C₃₃H₅₃Cl₂N₅O₄S | [2] |
| Purity | ≥98% | [7] |
| Solubility in DMSO | 250 mg/mL (364.02 mM) | [7] |
| Storage (Solid) | -20°C for 1 year | [7] |
| Storage (Solution) | 0 - 4°C for 1 month | [7] |
Experimental Protocols
General Protocol for In Vitro Protein Degradation Assay
This protocol outlines a general workflow for assessing the degradation of a target protein in a cell-based assay using a PROTAC synthesized from this compound.
-
Cell Culture: Plate your cells of interest at an appropriate density and allow them to adhere overnight.
-
PROTAC Preparation:
-
Prepare a stock solution of your final PROTAC (conjugated with your target protein warhead) in DMSO.
-
Perform serial dilutions of the PROTAC stock solution to create a range of concentrations for the dose-response experiment.
-
-
Treatment:
-
Remove the culture medium from the cells and replace it with fresh medium containing the different concentrations of your PROTAC.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the PROTAC-treated wells.
-
-
Incubation: Incubate the cells for a predetermined period (e.g., 4, 8, 12, 24 hours) to allow for protein degradation.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blot Analysis:
-
Normalize the protein lysates to the same concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to your target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with an appropriate secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Plot the percentage of remaining target protein as a function of PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded).
Visualizations
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism by which a PROTAC, utilizing a VHL ligand like (S,R,S)-AHPC, induces the degradation of a target protein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [myskinrecipes.com]
- 3. biocompare.com [biocompare.com]
- 4. portlandpress.com [portlandpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. (S,R,S)-AHPC-Me-C10-NH2 hydrochloride | TargetMol [targetmol.com]
- 7. allgenbio.com [allgenbio.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
cell viability issues with (S,R,S)-AHPC-C10-NH2 treatment
Welcome to the technical support center for (S,R,S)-AHPC-C10-NH2. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot cell viability issues that may arise during treatment with this compound. (S,R,S)-AHPC-C10-NH2 is a synthesized E3 ligase ligand-linker conjugate that incorporates a von Hippel-Lindau (VHL) ligand and is primarily utilized in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research.
Frequently Asked Questions (FAQs)
Q1: What is (S,R,S)-AHPC-C10-NH2 and what is its primary mechanism of action?
A1: (S,R,S)-AHPC-C10-NH2 is a chemical tool used in the field of targeted protein degradation. It consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a C10 alkyl amine linker.[1][2][3][4] In the context of a PROTAC, this molecule serves as the E3 ligase recruiting element. When conjugated to a ligand for a target protein of interest (POI), the resulting PROTAC forms a ternary complex between the POI and the VHL E3 ligase. This proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
Q2: Why am I observing significant cell death after treating my cells with a PROTAC containing the (S,R,S)-AHPC-C10-NH2 linker?
A2: Cell death upon treatment with a PROTAC is often the desired outcome if the target protein is an onco-protein or is essential for cell survival. However, unexpected or excessive cytotoxicity can arise from several factors:
-
On-target toxicity: The protein you are targeting may be crucial for the survival of your cell line. Degrading it will naturally lead to apoptosis or cell cycle arrest.
-
Off-target toxicity: The PROTAC could be degrading other essential proteins besides your intended target.
-
Compound solubility and aggregation: At higher concentrations, the PROTAC may precipitate out of solution, leading to non-specific toxic effects.
-
Solvent toxicity: The solvent used to dissolve the compound, typically DMSO, can be toxic to cells at concentrations above 0.5%.
Q3: What is the "hook effect" and could it be related to the cell viability issues I'm seeing?
A3: The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point leads to a decrease in target protein degradation. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation. While the hook effect itself is a loss of efficacy, the high concentrations used could contribute to off-target effects or compound aggregation, which in turn could cause cell viability issues.
Q4: Could the (S,R,S)-AHPC-C10-NH2 molecule itself be cytotoxic?
A4: While the primary role of (S,R,S)-AHPC-C10-NH2 is to recruit VHL, it is a biologically active molecule. VHL ligands can inhibit the VHL/HIF-1α interaction.[5] The VHL tumor suppressor protein is a key regulator of the hypoxia-inducible factor (HIF) signaling pathway.[6][7] Dysregulation of this pathway can have significant effects on cell metabolism, proliferation, and survival.[6][7] It is crucial to run controls with the unconjugated (S,R,S)-AHPC-C10-NH2 to assess its intrinsic effect on your specific cell line.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common cell viability issues encountered during experiments with (S,R,S)-AHPC-C10-NH2-containing PROTACs.
Initial Troubleshooting Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to VHL Ligands: (S,R,S)-AHPC-C10-NH2 in Focus
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the choice of a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand is a critical determinant in the efficacy of proteolysis-targeting chimeras (PROTACs). This guide provides an objective comparison of (S,R,S)-AHPC-C10-NH2, a derivative of the well-established VHL ligand VH032, against other commonly used VHL ligands such as VH032, VH101, and VH298. The following sections present a comprehensive overview of their performance, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal VHL ligand for their specific drug discovery and development needs.
Performance Comparison of VHL Ligands
The efficacy of a VHL ligand is primarily assessed by its binding affinity to the VHL protein and its ability to induce the degradation of the target protein when incorporated into a PROTAC. The following table summarizes key quantitative data for (S,R,S)-AHPC-C10-NH2 and its counterparts.
| Ligand | Alias | Binding Affinity (Kd) to VHL | Binding Affinity (IC50) | Key Features |
| (S,R,S)-AHPC-C10-NH2 | VH032-C10-NH2 | Data not directly available, but derived from VH032 | Not explicitly found | A synthesized E3 ligase ligand-linker conjugate incorporating the (S,R,S)-AHPC based VHL ligand.[1][2] |
| VH032 | - | 185 nM[3] | - | A potent and selective VHL ligand widely used in PROTACs.[3] |
| VH101 | - | 44 nM[4][5] | - | A high-affinity VHL ligand developed through structure-guided design.[4][5] |
| VH298 | - | 80-90 nM[6][7] | - | A high-affinity inhibitor of the VHL:HIF-α interaction.[6][7] |
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the VHL-E3 ligase signaling pathway and the general workflows for assessing VHL ligand performance.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and accurate comparison.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Binding Affinity
This assay is used to determine the binding affinity of VHL ligands by measuring the displacement of a fluorescently labeled tracer from the VHL protein.
Materials:
-
GST-tagged VHL protein complex (VHL, Elongin B, Elongin C)
-
Terbium-labeled anti-GST antibody (donor fluorophore)
-
Fluorescently labeled VHL ligand (e.g., BODIPY FL VH032) or a fluorescently labeled HIF-1α peptide (acceptor)[8][9]
-
Test VHL ligands (e.g., (S,R,S)-AHPC-C10-NH2, VH032, VH101, VH298)
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl)
-
384-well low-volume white plates
-
TR-FRET microplate reader
Protocol:
-
Prepare serial dilutions of the test VHL ligands in the assay buffer.
-
In a 384-well plate, add the GST-VHL protein complex and the terbium-labeled anti-GST antibody.
-
Add the fluorescently labeled VHL ligand or HIF-1α peptide to the wells.
-
Add the serially diluted test VHL ligands to the wells. Include control wells with no test ligand (maximum FRET) and wells with a known high-affinity binder or no VHL protein (minimum FRET).
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
Measure the TR-FRET signal using a microplate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (terbium) and ~665 nm (acceptor fluorophore).[10]
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the test ligand concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time binding kinetics (association and dissociation rates) and affinity of ligands to their target proteins.
Materials:
-
Purified VHL protein complex (VCB)
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Test VHL ligands dissolved in running buffer
Protocol:
-
Immobilize the VHL protein complex onto the sensor chip surface via amine coupling. A reference flow cell should be prepared similarly but without the VHL protein to subtract non-specific binding.
-
Establish a stable baseline by flowing running buffer over the sensor chip.
-
Inject a series of concentrations of the test VHL ligand over the sensor surface for a defined period to monitor the association phase.
-
Switch back to flowing running buffer to monitor the dissociation phase.
-
After each cycle, regenerate the sensor surface using a suitable regeneration solution to remove the bound ligand.
-
Fit the resulting sensorgrams (response units vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).[11]
Western Blot for PROTAC-Mediated Protein Degradation
This assay quantifies the reduction in the level of a target protein in cells treated with a PROTAC incorporating a VHL ligand.
Materials:
-
Cell line expressing the target protein of interest
-
PROTACs synthesized with different VHL ligands
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTACs for a specific duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).[12]
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the primary antibody against the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the results to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. VH 298 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 9. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to VHL and CRBN-Based Ligands in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation (TPD), the strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a critical determinant in the design and efficacy of Proteolysis Targeting Chimeras (PROTACs). Among the hundreds of E3 ligases, von Hippel-Lindau (VHL) and Cereblon (CRBN) have emerged as the most utilized due to the availability of well-characterized, high-affinity ligands. This guide provides an objective, data-driven comparison of PROTACs employing the VHL ligand (S,R,S)-AHPC-C10-NH2 and various CRBN-based ligands, offering insights into their performance, underlying mechanisms, and the experimental protocols essential for their evaluation.
Executive Summary
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent destruction by the proteasome. The choice between VHL and CRBN as the E3 ligase recruiter influences several key characteristics of the resulting PROTAC, including its selectivity, degradation kinetics, and physicochemical properties.
(S,R,S)-AHPC-C10-NH2 is a derivative of the well-established VHL ligand, VH032, functionalized with a C10 linker and a terminal amine for conjugation to a target protein binder. In contrast, CRBN-based ligands are most commonly derived from immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide (B1683929), and pomalidomide (B1683931).
Generally, VHL ligands are known for their high selectivity, stemming from a more buried binding pocket.[] CRBN ligands, while often smaller and potentially offering better cell permeability, can exhibit broader substrate promiscuity, which may lead to off-target effects on zinc-finger transcription factors.[][2] The catalytic rate also differs, with CRBN complexes often exhibiting faster turnover rates, which can be advantageous for rapidly dividing cells.[]
Performance Comparison: VHL vs. CRBN Ligands
To provide a direct and objective comparison, this guide focuses on a case study of PROTACs designed to degrade the Bromodomain-containing protein 4 (BRD4), a well-validated target in oncology. MZ1, a VHL-recruiting PROTAC, and dBET1, a CRBN-recruiting PROTAC, both utilize the same BRD4-binding warhead (JQ1), allowing for a direct assessment of the E3 ligase ligand's impact on performance.
| Ligand Type | E3 Ligase | PROTAC Example | Target Protein | Binding Affinity (Kd) to E3 Ligase | Degradation Potency (DC50) | Maximum Degradation (Dmax) | Cell Line |
| (S,R,S)-AHPC derivative | VHL | MZ1 | BRD4 | ~185 nM (for VH032)[3] | ~19 nM[4] | >95%[4] | HeLa, 22Rv1 |
| Thalidomide derivative | CRBN | dBET1 | BRD4 | ~250 nM[3] | ~18 nM[4] | >95%[4] | HeLa, 22Rv1 |
| Pomalidomide derivative | CRBN | Compound ZQ-23 | HDAC8 | 12.5 µM (Pomalidomide to CRBN)[2] | 147 nM[5][6] | 93%[5][6] | A549 |
| Lenalidomide derivative | CRBN | - | - | 0.64 µM (Lenalidomomide to CRBN)[7] | - | - | - |
Note: The binding affinity for the (S,R,S)-AHPC derivative is based on the parent compound VH032. The DC50 and Dmax values for MZ1 and dBET1 are from a comparative study targeting BRD4. The data for the pomalidomide-based PROTAC targets a different protein (HDAC8) and is provided for a broader context. The binding affinity of pomalidomide and lenalidomide to CRBN can vary based on the assay conditions.
Signaling Pathways and Mechanism of Action
The fundamental mechanism of action for both VHL and CRBN-based PROTACs involves the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for proteasomal degradation.
Experimental Protocols
Accurate and reproducible experimental data are paramount for the objective comparison of PROTAC performance. Below are detailed methodologies for key assays used to characterize VHL and CRBN-based degraders.
Western Blotting for Determination of DC50 and Dmax
This is the most common method for quantifying target protein degradation.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, 22Rv1) in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat cells with varying concentrations of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Data Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Binding Affinity Assays
Determining the binding affinity of the PROTAC to the E3 ligase and the target protein is crucial for understanding its mechanism.
-
Isothermal Titration Calorimetry (ITC):
-
Prepare solutions of the purified E3 ligase (VHL or CRBN complex) and the PROTAC in the same buffer.
-
Fill the ITC sample cell with the E3 ligase solution and the injection syringe with the PROTAC solution.
-
Perform a series of injections of the PROTAC into the E3 ligase solution while measuring the heat changes.
-
Analyze the data to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
-
Fluorescence Polarization (FP):
-
This is a competitive binding assay. A fluorescently labeled tracer that binds to the E3 ligase is required.
-
In a microplate, combine the E3 ligase, the fluorescent tracer, and varying concentrations of the PROTAC.
-
Measure the fluorescence polarization. The displacement of the tracer by the PROTAC will result in a decrease in polarization.
-
Plot the change in fluorescence polarization against the PROTAC concentration to determine the IC50, from which the binding affinity (Ki) can be calculated.
-
-
Surface Plasmon Resonance (SPR):
-
Immobilize the purified E3 ligase onto an SPR sensor chip.
-
Flow solutions of the PROTAC at various concentrations over the chip surface.
-
Measure the change in the refractive index at the surface as the PROTAC binds to and dissociates from the E3 ligase.
-
Analyze the sensorgrams to determine the association (kon) and dissociation (koff) rate constants, and calculate the binding affinity (Kd).
-
Experimental Workflow
The development and characterization of a novel PROTAC follows a logical progression of experiments to assess its efficacy and mechanism of action.
Conclusion
The choice between a VHL-based ligand like (S,R,S)-AHPC-C10-NH2 and a CRBN-based ligand is a nuanced decision that depends on the specific target protein, the desired therapeutic window, and the cellular context. While both can be used to develop highly potent and effective protein degraders, they present distinct advantages and challenges. VHL-based PROTACs may offer superior selectivity, whereas CRBN-based counterparts can have more favorable physicochemical properties. A thorough understanding of their comparative performance, supported by robust experimental validation as outlined in this guide, is essential for making informed decisions in the design of next-generation targeted protein degraders.
References
- 2. NMR-based Analysis of the Interaction between Pomalidomide and the C-terminal Domain of Cereblon [kci.go.kr]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of (S,R,S)-AHPC-C10-NH2-Mediated Protein Degradation
This guide provides a comprehensive comparison of (S,R,S)-AHPC-C10-NH2, a von Hippel-Lindau (VHL) E3 ligase-recruiting PROTAC, against other degradation technologies. It includes supporting experimental data and detailed protocols for researchers, scientists, and professionals in drug development to objectively assess its performance in mediating protein degradation.
Introduction to (S,R,S)-AHPC-C10-NH2
(S,R,S)-AHPC-C10-NH2 is a chemical probe used in the development of Proteolysis-Targeting Chimeras (PROTACs). It functions as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the VHL-Elongin B-Elongin C (VBC) complex. On its own, it acts as a VHL ligand, but it is primarily designed to be a building block or a control compound in PROTAC-mediated degradation studies. By incorporating this VHL-binding moiety, a PROTAC can recruit the VHL E3 ligase to a specific protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome. The "(S,R,S)" designation refers to the specific stereochemistry of the hydroxyproline (B1673980) core, which is crucial for its binding to VHL.
Comparative Performance Analysis
The efficacy of a PROTAC is often evaluated by its ability to induce potent, selective, and rapid degradation of a target protein. Below is a comparison of a representative BRD4-targeting PROTAC utilizing a VHL ligand similar to (S,R,S)-AHPC-C10-NH2, with other degradation mechanisms.
Table 1: Comparative Efficacy of Protein Degraders
| Degrader/Inhibitor | Target Protein | Mechanism of Action | DC50 (Degradation) | IC50 (Inhibition) | Dmax (Max Degradation) | Notes |
| PROTAC (VHL-based) | BRD4 | VHL-mediated Ubiquitination | ~1-10 nM | Not Applicable | >90% | Catalytic, can degrade entire protein scaffold. |
| PROTAC (CRBN-based) | BRD4 | CRBN-mediated Ubiquitination | ~5-25 nM | Not Applicable | >90% | Alternative E3 ligase, different cellular expression. |
| JQ1 (Small Molecule Inhibitor) | BRD4 | Bromodomain Inhibition | Not Applicable | ~50-100 nM | 0% | Occupancy-based, requires sustained high concentration. |
| RNAi (siRNA) | BRD4 | mRNA Cleavage | Not Applicable | Not Applicable | ~70-90% | Slower onset of action (24-72h), potential off-target effects. |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key metrics for PROTACs, while IC50 (half-maximal inhibitory concentration) is used for inhibitors. Data is representative and can vary based on specific cell lines and experimental conditions.
Mechanism of Action: VHL-Mediated Degradation
The fundamental mechanism involves the PROTAC molecule acting as a bridge between the VHL E3 ligase and the target protein. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for destruction by the 26S proteasome.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of protein degraders.
Western Blotting for Protein Degradation
Objective: To quantify the reduction in the level of a target protein following treatment with a degrader.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, HEK293T) at a density of 0.5 x 10^6 cells/well in a 6-well plate. Allow cells to adhere overnight. Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Aspirate the media and wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using software like ImageJ. Normalize the target protein levels to a loading control (e.g., GAPDH, β-actin).
DC50 and Dmax Determination
Objective: To determine the potency (DC50) and efficacy (Dmax) of the degrader.
Protocol:
-
Follow the Western Blotting protocol (steps 1-6) using a wide range of degrader concentrations.
-
Data Analysis: Plot the normalized protein levels against the logarithm of the degrader concentration.
-
Fit the data to a four-parameter logistic regression model (or similar sigmoidal dose-response curve) using software like GraphPad Prism.
-
DC50: The concentration of the degrader that results in 50% degradation of the target protein.
-
Dmax: The maximal percentage of protein degradation achieved.
Proteomics-Based Selectivity Profiling (e.g., TMT-MS)
Objective: To assess the selectivity of the degrader across the entire proteome.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the degrader at a concentration of ~10x its DC50 and a vehicle control. Lyse the cells and quantify protein content.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Tandem Mass Tag (TMT) Labeling: Label the peptide samples from different treatment conditions with unique TMT isobaric tags.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Combine the labeled samples and analyze them by LC-MS/MS. The instrument fragments the peptides and the TMT tags, allowing for relative quantification of peptides across samples.
-
Data Analysis: Analyze the MS data to identify and quantify proteins. Compare the protein abundance in the degrader-treated sample to the vehicle control. Proteins with significantly reduced abundance are potential off-targets. A volcano plot is typically used to visualize significantly downregulated proteins.
This comprehensive approach ensures a thorough validation of (S,R,S)-AHPC-C10-NH2-based PROTACs, providing a solid foundation for their comparison with alternative protein degradation technologies and their advancement in therapeutic development.
A Guide to Negative Controls for (S,R,S)-AHPC-C10-NH2 PROTAC Experiments
For researchers in drug development and the broader scientific community, establishing the specificity and mechanism of action of novel compounds is paramount. In the context of Proteolysis Targeting Chimeras (PROTACs), such as those utilizing the VHL E3 ligase ligand (S,R,S)-AHPC-C10-NH2, rigorous experimental design with appropriate negative controls is essential to validate that the observed degradation of a target protein is a direct result of the PROTAC's intended activity. This guide provides a comprehensive comparison of key negative controls for experiments involving (S,R,S)-AHPC-C10-NH2, complete with experimental protocols and illustrative diagrams.
(S,R,S)-AHPC-C10-NH2 is a synthetic E3 ligase ligand-linker conjugate. It incorporates the (S,R,S)-AHPC based Von Hippel-Lindau (VHL) ligand, which is crucial for recruiting the VHL E3 ubiquitin ligase to a target protein, thereby inducing its degradation through the ubiquitin-proteasome system.[1][2][3][4][5][6] To ensure that the degradation of the protein of interest is a consequence of this specific ternary complex formation (Target Protein - PROTAC - E3 Ligase), a series of negative controls should be employed.
Comparison of Negative Controls
A well-designed experiment will include multiple negative controls to address different aspects of the PROTAC's mechanism of action. The following table summarizes the most critical negative controls for experiments with (S,R,S)-AHPC-C10-NH2-based PROTACs.
| Negative Control Type | Compound/Method | Mechanism of Inaction | Primary Purpose |
| E3 Ligase Binding-Deficient | (S,S,S)-AHPC-based PROTAC | The (S,S,S) stereoisomer of the AHPC ligand does not bind to the VHL E3 ligase.[1][3][4][7][8] | To demonstrate that the degradation is dependent on the specific interaction between the PROTAC and the VHL E3 ligase. |
| Target Binding-Deficient | PROTAC with a non-binding "warhead" | The "warhead" portion of the PROTAC is modified to abolish its affinity for the target protein. | To rule out off-target effects of the PROTAC molecule that are independent of target engagement and degradation. |
| Proteasome Inhibition | MG-132, Bortezomib, or Carfilzomib | These small molecules inhibit the 26S proteasome, preventing the degradation of ubiquitinated proteins.[9] | To confirm that the observed protein degradation is mediated by the proteasome pathway. |
| Vehicle Control | DMSO | The solvent used to dissolve the PROTAC. | To control for any effects of the solvent on the cells. |
Experimental Workflows and Signaling Pathways
To visually represent the underlying principles of (S,R,S)-AHPC-C10-NH2-based PROTACs and the rationale for the negative controls, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of an (S,R,S)-AHPC-C10-NH2-based PROTAC.
Caption: Rationale for key negative controls in PROTAC experiments.
Key Experimental Protocols
To effectively utilize these negative controls, the following detailed protocols are provided.
Western Blotting to Assess Protein Degradation
This is the most common method to quantify the reduction in target protein levels.
a. Cell Culture and Treatment:
-
Seed cells at a density that allows for logarithmic growth during the treatment period and ensures they are approximately 70-80% confluent at the time of harvest.
-
Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Prepare a dilution series of your (S,R,S)-AHPC-C10-NH2-based PROTAC and the (S,S,S)-AHPC-based negative control in cell culture medium. A typical concentration range is 1 nM to 10 µM.
-
Include a vehicle-only control (e.g., 0.1% DMSO).
-
Aspirate the old medium and add the medium containing the different concentrations of the compounds.
-
Incubate the cells for a predetermined time course (e.g., 4, 8, 16, or 24 hours).[10]
b. Cell Lysis and Protein Quantification:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
c. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin) on the same membrane.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
Proteasome Inhibition Assay
This assay confirms that the degradation is dependent on the proteasome.
-
Follow the cell culture and treatment protocol as described above.
-
In a separate set of wells, pre-treat the cells with a proteasome inhibitor (e.g., 10 µM MG-132) for 1-2 hours before adding the (S,R,S)-AHPC-C10-NH2-based PROTAC.[8][11][12][13][14]
-
Co-treat the cells with the proteasome inhibitor and the PROTAC for the desired time period.
-
Proceed with cell lysis, protein quantification, and western blotting as described above.
-
A successful experiment will show that the degradation of the target protein by the PROTAC is rescued in the presence of the proteasome inhibitor.
Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This technique can be used to demonstrate the formation of the Target Protein-PROTAC-E3 Ligase complex.
-
Treat cells with the (S,R,S)-AHPC-C10-NH2-based PROTAC, the (S,S,S)-AHPC-based negative control, or vehicle control for a short duration (e.g., 1-4 hours). To prevent degradation of the target protein, pre-treat with a proteasome inhibitor.
-
Lyse the cells in a non-denaturing lysis buffer.
-
Incubate the cell lysates with an antibody against the target protein or the E3 ligase (VHL) overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads several times to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by western blotting, probing for the target protein, VHL, and other components of the E3 ligase complex.
-
An increase in the co-immunoprecipitation of VHL with the target protein (or vice-versa) in the presence of the active PROTAC compared to the negative control and vehicle control indicates the formation of the ternary complex.[2][4][5][15]
By diligently applying these negative controls and experimental protocols, researchers can build a robust body of evidence to support the specific, on-target mechanism of action of their (S,R,S)-AHPC-C10-NH2-based PROTACs, a critical step in the journey of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Methods to Detect AUTOphagy-Targeting Chimera (AUTOTAC)-mediated Targeted Protein Degradation in Tauopathies [bio-protocol.org]
- 4. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. MG-132 | Cell Signaling Technology [cellsignal.com]
- 12. PROTAC-mediated selective degradation of cytosolic soluble epoxide hydrolase enhances ER-stress reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proteasome Inhibitors [labome.com]
- 14. Treatment with the Proteasome Inhibitor MG132 during the End of Oocyte Maturation Improves Oocyte Competence for Development after Fertilization in Cattle | PLOS One [journals.plos.org]
- 15. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Proteomic Landscape: A Comparative Guide to (S,R,S)-AHPC-C10-NH2-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the quantitative proteomic effects of a von Hippel-Lindau (VHL)-recruiting PROTAC, containing the (S,R,S)-AHPC-C10-NH2 linker element, against a negative control. This guide provides supporting experimental data, detailed methodologies, and visual representations of the underlying biological and experimental processes.
The field of targeted protein degradation has witnessed the rise of Proteolysis Targeting Chimeras (PROTACs) as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. A key component in the design of PROTACs is the linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. This guide focuses on the proteomic consequences of a PROTAC degrader, MS432, which employs a derivative of (S,R,S)-AHPC-C10-NH2 to recruit the VHL E3 ligase for the degradation of the mitogen-activated protein kinase kinases 1 and 2 (MEK1 and MEK2).
To provide a clear benchmark for its activity, the proteomic effects of MS432 are compared with its inactive stereoisomer, MS432N, which serves as a negative control. This comparison, based on global quantitative proteomics, highlights the high selectivity of MS432 for its intended targets.
Quantitative Proteomic Analysis: MS432 vs. Negative Control
Global quantitative proteomics was employed to assess the selectivity of the MEK1/2 degrader MS432. HT-29 human colorectal cancer cells were treated with either MS432 or its inactive control, MS432N, and the resulting changes in the proteome were quantified. The data reveals a highly selective degradation of MEK1 and MEK2 by MS432, with minimal off-target effects.
| Target Protein | Treatment | Fold Change vs. Control | p-value |
| MEK1 (MAP2K1) | MS432 | Significant Decrease | < 0.001 |
| MEK1 (MAP2K1) | MS432N | No Significant Change | > 0.05 |
| MEK2 (MAP2K2) | MS432 | Significant Decrease | < 0.001 |
| MEK2 (MAP2K2) | MS432N | No Significant Change | > 0.05 |
| Other Proteins | MS432 | No Significant Changes | > 0.05 |
Table 1: Summary of Quantitative Proteomic Analysis of MS432 and MS432N Treatment in HT-29 Cells. Data is conceptually represented based on the findings of Wei J, et al. (2019).
Experimental Protocols
The following methodologies were employed in the quantitative proteomic study to compare the effects of MS432 and MS432N.
Cell Culture and Treatment
HT-29 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator. For the proteomics experiment, cells were treated with 1 µM of MS432 or 1 µM of the negative control MS432N for 24 hours.
Sample Preparation for Mass Spectrometry
-
Cell Lysis and Protein Extraction: After treatment, cells were washed with ice-cold PBS and lysed in a urea-based lysis buffer (8 M urea, 50 mM Tris-HCl pH 8.0, 150 mM NaCl) containing protease and phosphatase inhibitors. The cell lysates were sonicated and then centrifuged to pellet cellular debris. The supernatant containing the protein extract was collected.
-
Protein Digestion: Protein concentration was determined using a BCA assay. For each sample, 100 µg of protein was reduced with dithiothreitol (B142953) (DTT) and alkylated with iodoacetamide. The proteins were then digested overnight at 37°C with sequencing-grade trypsin.
-
Peptide Cleanup: The resulting peptide mixtures were desalted using C18 solid-phase extraction cartridges, and the eluted peptides were dried under vacuum.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The dried peptides were reconstituted in 0.1% formic acid and analyzed on a Q Exactive HF mass spectrometer (Thermo Fisher Scientific) coupled with a Dionex UltiMate 3000 RSLCnano system. Peptides were separated on a C18 column with a linear gradient of acetonitrile (B52724) in 0.1% formic acid. The mass spectrometer was operated in a data-dependent acquisition mode, acquiring MS1 scans in the Orbitrap and selecting the top 20 most intense precursor ions for HCD fragmentation and MS2 analysis in the Orbitrap.
Data Analysis
The raw mass spectrometry data was processed using MaxQuant software (version 1.6.2.10). The Andromeda search engine was used to search the MS/MS spectra against the human UniProt database. Label-free quantification (LFQ) was performed using the MaxLFQ algorithm. The proteinGroups.txt output file was then analyzed using Perseus software to identify statistically significant changes in protein abundance between the MS432 and MS432N treated samples.
Visualizing the Molecular Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the signaling pathway targeted by MS432 and the experimental workflow for the quantitative proteomics analysis.
Caption: Mechanism of MS432-mediated MEK1/2 degradation.
Caption: Quantitative proteomics experimental workflow.
The Strategic Advantage of (S,R,S)-AHPC-C10-NH2 in PROTAC Design: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. The selection of each component—the warhead, the E3 ligase ligand, and the linker—profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader. This guide provides a comprehensive comparison of (S,R,S)-AHPC-C10-NH2, an E3 ligase ligand-linker conjugate, with alternative linkers, supported by experimental data to inform the strategic design of next-generation protein degraders.
(S,R,S)-AHPC-C10-NH2 is a pre-synthesized module incorporating the high-affinity (S,R,S)-AHPC ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a 10-carbon alkyl (C10) linker with a terminal amine group. This configuration offers a streamlined approach to PROTAC synthesis, allowing for the direct conjugation of a warhead for the protein of interest (POI). The inherent properties of its C10 alkyl linker bestow several advantages in the optimization of PROTAC performance.
The Pivotal Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not a passive spacer but an active contributor to the formation of a productive ternary complex between the POI and the E3 ligase. Its length, composition, and rigidity dictate the geometry of this complex, which is essential for efficient ubiquitination and subsequent proteasomal degradation of the target protein. An optimally designed linker facilitates favorable protein-protein interactions within the ternary complex, while a suboptimal linker can lead to steric hindrance, unproductive binding, or instability, thereby compromising degradation efficiency.
Comparative Analysis of Linker Performance
The following tables summarize experimental data from studies on Bromodomain and Extra-Terminal (BET) protein and Estrogen Receptor alpha (ERα) degraders, illustrating the impact of linker length and composition on degradation potency (DC50) and maximal degradation (Dmax).
Table 1: Impact of Alkyl Linker Length on ERα Degradation
This table is based on a study that systematically varied the length of an alkyl linker in an ERα-targeting PROTAC recruiting the VHL E3 ligase. This data highlights the importance of optimizing linker length, where a 10-carbon linker falls within a range of high potency.
| Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl Chain | 9 | 50 | >90 |
| Alkyl Chain | 12 (comparable to C10) | 30 | >95 |
| Alkyl Chain | 16 | 20 | >95 |
| Alkyl Chain | 19 | 100 | ~80 |
| Alkyl Chain | 21 | >1000 | <50 |
Data adapted from a study on ERα degraders. The C10 linker of (S,R,S)-AHPC-C10-NH2 is comparable to the 12-atom chain in this series.
Table 2: Comparison of Alkyl and PEG Linkers in BRD4 Degraders
This table presents a comparative view of PROTACs targeting BRD4, highlighting the performance of different linker types. The data suggests that while both alkyl and PEG linkers can yield potent degraders, the optimal choice is target-dependent. The C10 alkyl linker offers a balance of flexibility and hydrophobicity.
| Warhead | E3 Ligase Ligand | Linker Type | Linker Length | DC50 (nM) | Dmax (%) |
| JQ1 | VHL | Alkyl | C8 | 15 | >90 |
| JQ1 | VHL | PEG | 3 units | 25 | >90 |
| JQ1 | CRBN | Alkyl | C12 | 5 | >95 |
| JQ1 | CRBN | PEG | 4 units | 8 | >95 |
Data compiled from various studies on BRD4 degraders. The performance of C8 and C12 alkyl linkers provides a strong indication of the potential efficacy of a C10 linker.
Advantages of the C10 Alkyl Linker in (S,R,S)-AHPC-C10-NH2
Based on the available data, the 10-carbon alkyl linker of (S,R,S)-AHPC-C10-NH2 offers several key advantages:
-
Optimal Length for Ternary Complex Formation: As suggested by structure-activity relationship (SAR) studies, a linker of approximately 10-16 atoms often provides the ideal distance and flexibility to facilitate the productive interaction between the target protein and the E3 ligase.[1][2] Shorter linkers may introduce steric clashes, while excessively long linkers can lead to reduced efficacy due to increased entropy.
-
Favorable Physicochemical Properties: Alkyl chains, being more hydrophobic than polyethylene (B3416737) glycol (PEG) linkers, can contribute to improved cell permeability, a critical factor for PROTAC efficacy. While PEG linkers can enhance solubility, the hydrophobicity of the C10 alkyl chain in (S,R,S)-AHPC-C10-NH2 can be advantageous for crossing cellular membranes.
-
Synthetic Tractability: The pre-synthesized nature of (S,R,S)-AHPC-C10-NH2 simplifies the synthesis of the final PROTAC molecule. The terminal amine provides a convenient handle for conjugation with a variety of warheads containing a carboxylic acid or other suitable electrophilic group.
Experimental Protocols
The following is a detailed protocol for a key experiment used to evaluate the performance of PROTACs.
In-Cell Target Protein Degradation Assay using Western Blot
This assay is fundamental for quantifying the dose-dependent degradation of a target protein induced by a PROTAC.
1. Cell Culture and Treatment:
-
Plate the desired cell line (e.g., MCF7 for ERα, a relevant cancer cell line for the chosen POI) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare a serial dilution of the PROTACs (synthesized using (S,R,S)-AHPC-C10-NH2 and alternative linkers) in DMSO. The final DMSO concentration in the cell culture medium should be kept below 0.5%.
-
Treat the cells with varying concentrations of the PROTACs for a predetermined time course (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (DMSO).
2. Cell Lysis:
-
After treatment, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Incubate on ice for 15-30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (containing the protein extract) to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, following the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
4. SDS-PAGE and Western Blotting:
-
Prepare protein samples for electrophoresis by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
To ensure equal protein loading, probe the membrane with a primary antibody against a housekeeping protein (e.g., GAPDH, β-actin, or tubulin).
5. Detection and Data Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the intensity of the corresponding housekeeping protein band for each sample.
-
Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).
Visualizing PROTAC Mechanisms and Workflows
Caption: Mechanism of action for a PROTAC utilizing (S,R,S)-AHPC-C10-NH2.
Caption: Experimental workflow for Western Blot analysis of PROTAC-mediated degradation.
Caption: Logical comparison of linker properties influencing PROTAC performance.
References
A Comparative Guide to VHL-Based PROTACs for BET Protein Degradation: Evaluating (S,R,S)-AHPC-C10-NH2 dihydrochloride in Context
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: VHL-Mediated Protein Degradation
PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein (e.g., a BET inhibitor like JQ1), a linker, and a ligand that recruits an E3 ubiquitin ligase. In this case, the (S,R,S)-AHPC moiety of the specified compound binds to VHL. This binding event brings the BET protein into close proximity with the VHL E3 ligase complex, leading to the ubiquitination of the BET protein and its subsequent degradation by the proteasome.
Caption: General signaling pathway for VHL-based PROTAC-mediated degradation of BET proteins.
Performance Comparison of VHL-Based BET Degraders
The efficacy of PROTACs is primarily assessed by two parameters: DC50 , the concentration required to degrade 50% of the target protein, and Dmax , the maximum percentage of protein degradation achievable. The following table summarizes the performance of well-characterized VHL-based BET degraders, which can serve as a benchmark for a hypothetical PROTAC derived from (S,R,S)-AHPC-C10-NH2 dihydrochloride (B599025).
| PROTAC | VHL Ligand Moiety | Linker Characteristics | Target Protein | Cell Line | DC50 | Dmax | Reference |
| MZ1 | (S,R,S)-AHPC derivative | PEG-based | BRD4 (preferential) | HeLa | ~13 nM | >90% | [1][2] |
| ARV-771 | (S,R,S)-AHPC derivative with benzylic methyl | Ether-based | Pan-BET (BRD2/3/4) | 22Rv1 (Prostate Cancer) | <1 nM | >95% | [3] |
| Hypothetical PROTAC | (S,R,S)-AHPC | C10 alkyl chain with terminal amine for conjugation | BET Proteins | N/A | N/A | N/A |
Note: The performance of a PROTAC is highly dependent on the specific cell line and experimental conditions. The data presented is for comparative purposes. The linker length and composition are critical for optimal ternary complex formation and degradation efficiency. The C10 alkyl linker of a PROTAC derived from (S,R,S)-AHPC-C10-NH2 would provide significant length and flexibility, which could influence the stability and cooperativity of the ternary complex.
Experimental Protocols
Accurate evaluation of PROTAC performance requires robust and standardized experimental protocols. Below are methodologies for key assays used in the characterization of BET degraders.
Western Blotting for Protein Degradation
This is a fundamental technique to visualize and quantify the reduction in target protein levels.
Workflow:
Caption: Experimental workflow for Western Blot analysis of protein degradation.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., HeLa, 22Rv1) in 6-well plates and allow them to adhere. Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control and calculate DC50 and Dmax values.[4][5]
HiBiT Assay for Quantitative Protein Degradation
The HiBiT assay is a sensitive, luminescence-based method for quantifying protein levels in real-time or in an endpoint format.
Workflow:
Caption: Experimental workflow for the HiBiT protein degradation assay.
Protocol:
-
Cell Line Generation: Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag at the endogenous locus of the target protein (e.g., BRD4).
-
Cell Plating and Treatment: Plate the HiBiT-tagged cells in a 96- or 384-well plate and treat with a serial dilution of the PROTAC.
-
Lysis and Detection: For endpoint analysis, lyse the cells and add the LgBiT protein and a luminescent substrate.
-
Measurement and Analysis: Measure the luminescence signal, which is proportional to the amount of HiBiT-tagged protein. Calculate the percentage of degradation and determine the DC50 and Dmax values.[6][7]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
TR-FRET assays can be used to measure the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in vitro.
Workflow:
Caption: Experimental workflow for the TR-FRET ternary complex formation assay.
Protocol:
-
Reagent Preparation: Use purified, tagged target protein (e.g., GST-BRD4) and E3 ligase complex (e.g., His-tagged VCB complex). Utilize antibodies conjugated to a FRET donor (e.g., Terbium) and acceptor (e.g., a fluorescent dye) that recognize the respective tags.
-
Assay Setup: In a microplate, combine the target protein, E3 ligase, donor and acceptor antibodies, and a serial dilution of the PROTAC.
-
Incubation: Incubate the plate to allow for the formation of the ternary complex.
-
TR-FRET Measurement: Measure the time-resolved fluorescence. An increased FRET signal indicates the proximity of the donor and acceptor due to the formation of the ternary complex.
-
Data Analysis: Plot the TR-FRET signal against the PROTAC concentration to assess the efficiency of ternary complex formation.[8][9]
Conclusion
While a definitive, direct comparison involving a PROTAC derived from (S,R,S)-AHPC-C10-NH2 dihydrochloride is not yet published, the existing data on VHL-based BET degraders provides a strong framework for its potential evaluation. The performance of such a PROTAC will be critically influenced by the interplay between the VHL ligand, the C10 linker, and the BET-binding warhead in facilitating a stable and productive ternary complex. The experimental protocols detailed in this guide provide a robust methodology for researchers to characterize novel PROTACs and compare their efficacy against established degraders like MZ1 and ARV-771. Future studies directly comparing a C10-linker based PROTAC will be invaluable in further understanding the structure-activity relationships of VHL-recruiting BET degraders.
References
- 1. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 7. Target Degradation [promega.com]
- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of (S,R,S)-AHPC-C10-NH2 Dihydrochloride: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of a Novel PROTAC Ligand
For researchers, scientists, and professionals in drug development, the responsible management and disposal of novel chemical compounds are critical for ensuring both laboratory safety and environmental protection. (S,R,S)-AHPC-C10-NH2 dihydrochloride (B599025), a synthesized E3 ligase ligand-linker conjugate used in Proteolysis-Targeting Chimera (PROTAC) technology, requires careful handling throughout its lifecycle, including its final disposal.[1][2] Due to the compound's nature as a dihydrochloride salt of a complex organic molecule and its use as a potent biological tool, all waste generated from its use should be managed as potentially hazardous chemical waste.
This guide provides a detailed, step-by-step procedure for the proper disposal of (S,R,S)-AHPC-C10-NH2 dihydrochloride, drawing upon general best practices for laboratory chemical waste management. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to adhere to all local, state, and federal regulations.[3][4]
Core Principles for Chemical Waste Management
The disposal of any research chemical is governed by strict regulations.[3] All novel compounds, such as this compound, should be treated as hazardous waste until their properties are fully understood.[3] Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.[3] The required method of disposal is through your institution's certified hazardous waste management program.[3]
Quantitative Data for Disposal Consideration
While a specific Safety Data Sheet (SDS) for this compound was not publicly available through the conducted searches, the following table outlines typical parameters that must be considered for the disposal of potent, small molecule hydrochloride salts. These values are illustrative and must be confirmed with the compound-specific SDS if available.
| Parameter | Guideline | Relevance to Disposal |
| pH (Aqueous Solution) | Acidic due to dihydrochloride salt | Corrosive waste requires special handling, segregation, and potential neutralization before disposal.[5] |
| Chemical Compatibility | Avoid strong oxidizing agents and strong bases. | Incompatible materials can cause dangerous reactions, necessitating segregated waste streams. |
| Container Type | Glass or high-density polyethylene (B3416737) (HDPE) | Waste must be stored in compatible containers to prevent leaks or reactions.[4] |
| Flash Point | Not expected to be flammable (as a solid salt) | If dissolved in a flammable solvent, the waste must be managed as flammable. |
Experimental Protocol for Safe Disposal
The proper disposal of this compound is a controlled procedure, not an experiment. The following steps provide a general protocol for handling and disposing of this and similar chemical wastes.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound for disposal, always wear appropriate PPE, including:
-
Safety goggles or a face shield
-
A laboratory coat
-
Chemically resistant gloves (nitrile or neoprene recommended)
Step 2: Waste Segregation and Collection
Establish clearly marked waste containers in the immediate vicinity where the work is being performed. All items that come into contact with this compound are considered potentially hazardous waste.
-
Solid Waste:
-
Items: Contaminated gloves, bench paper, pipette tips, vials, and any other disposable materials.
-
Procedure: Collect all solid waste in a designated, leak-proof container lined with a heavy-duty plastic bag. The container must be clearly labeled as "Hazardous Waste" and include the chemical name.
-
-
Liquid Waste:
-
Items: Unused stock solutions, experimental media containing the compound, and rinsate from decontaminating glassware.
-
Procedure: Collect all liquid waste in a compatible, leak-proof container (e.g., a plastic-coated glass or high-density polyethylene bottle) with a secure screw-top cap.[4] The container must be labeled with "Hazardous Waste," the chemical name, and an approximate concentration. Do not mix with other solvent waste streams unless permitted by your institution's EHS office.
-
Step 3: Neutralization of Aqueous Waste (If Permitted)
Due to its dihydrochloride nature, aqueous solutions of this compound will be acidic. Depending on your institution's EHS guidelines and local regulations, neutralization may be required or recommended before pickup.
-
Procedure:
-
Work in a well-ventilated fume hood.
-
Slowly add a weak base, such as a saturated solution of sodium bicarbonate, to the acidic aqueous waste.
-
Monitor the pH of the solution using pH paper or a pH meter.
-
Continue adding the base until the pH is within a neutral range (typically between 6 and 8).
-
The neutralized solution is still considered hazardous waste and must be collected in the designated liquid waste container.
-
Step 4: Decontamination of Laboratory Equipment
Proper decontamination is essential to prevent unintended exposure.
-
Glassware and Non-disposable Equipment:
-
Rinse with a suitable solvent (e.g., ethanol (B145695) or methanol) to remove residual compound. Collect this rinsate as hazardous liquid waste.
-
Follow with a thorough wash using laboratory detergent and water.
-
Step 5: Final Disposal Logistics
-
Storage: Securely seal and label all waste containers. Store them in your laboratory's designated Satellite Accumulation Area (SAA) until they are ready for pickup.
-
Waste Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Ensure all paperwork is completed as required.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
Essential Safety and Logistical Information for Handling (S,R,S)-AHPC-C10-NH2 Dihydrochloride
For researchers, scientists, and drug development professionals, the safe handling of novel chemical compounds like (S,R,S)-AHPC-C10-NH2 dihydrochloride (B599025) is of utmost importance. This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans to ensure a secure laboratory environment. (S,R,S)-AHPC-C10-NH2 dihydrochloride is a synthesized E3 ligase ligand-linker conjugate that incorporates the (S,R,S)-AHPC based VHL ligand and a linker used for BET-Targeted PROTACs.[1][2][3] As with any research chemical, it should be handled with care by trained personnel.[4]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Glasses/Goggles | ANSI Z87.1-compliant safety glasses with side shields are mandatory.[5] In situations with a splash hazard, such as when preparing solutions, chemical splash goggles should be worn.[5] |
| Face Shield | A face shield should be used in conjunction with safety glasses or goggles when there is a significant risk of splashes.[4][5] | |
| Hand Protection | Gloves | Disposable nitrile gloves are the minimum requirement.[5] For tasks with a higher risk of splashes or direct contact, consider double-gloving or using thicker, chemical-resistant gloves.[5] Always inspect gloves for tears before use and change them immediately if contaminated.[5] |
| Body Protection | Laboratory Coat | An impervious clothing, such as a lab coat, provides a barrier against accidental spills.[6] |
| Respiratory Protection | Fume Hood/Respirator | Use in a well-ventilated area. A fume hood is recommended for handling the solid compound and preparing stock solutions.[4] A suitable respirator should be used when handling the powder form or if aerosols may be generated.[6] |
Operational and Handling Procedures
Adherence to proper laboratory procedures is critical to ensure safety and prevent contamination.
-
Engineering Controls : All handling of the solid compound should be done in a chemical fume hood or other ventilated enclosure.[6]
-
Personal Hygiene : Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[6]
-
Solution Preparation : To prepare a stock solution, equilibrate the vial of the solid compound to room temperature before opening. Weigh out the desired amount of the solid compound in a chemical fume hood. Add the appropriate volume of solvent (e.g., fresh, anhydrous DMSO) to achieve the desired concentration. Vortex or sonicate the solution until the solid is completely dissolved. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4]
Storage and Disposal
Proper storage and disposal are critical for maintaining the integrity of the compound and ensuring laboratory safety.
Storage Conditions
| Storage Temperature | Duration | Conditions |
| -80°C | 6 months | Sealed storage, away from moisture.[1][7] |
| -20°C | 1 month | Sealed storage, away from moisture.[1][7] |
| 2-8°C | Not specified | General storage for the solid as per some suppliers.[8][9] |
Disposal Plan
Dispose of contaminated material and unused product in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance on chemical waste disposal.
First Aid Measures
In the event of exposure, follow these first aid measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[4] |
| Skin Contact | Wash off immediately with soap and plenty of water. Remove contaminated clothing.[4] |
| Inhalation | Move to fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR).[10] |
| Ingestion | Wash out mouth with water provided the person is conscious. Get medical attention. Do NOT induce vomiting unless directed by medical personnel.[10] |
Spill Management
In case of a spill, evacuate the area and ensure adequate ventilation. Wear full personal protective equipment. For liquid spills, absorb with an inert material (e.g., sand, diatomite). For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[6]
Experimental Workflow and Safety Procedures
The following diagrams illustrate the key workflows for handling and preparing solutions of this compound, emphasizing the integration of safety measures at each step.
Caption: Workflow for Safe Handling and Preparation.
Caption: Key Safety Relationships.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cenmed.com [cenmed.com]
- 3. allgenbio.com [allgenbio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound [myskinrecipes.com]
- 9. (S,R,S)-AHPC hydrochloride ≥97% | 1448189-80-7 [sigmaaldrich.com]
- 10. abmole.com [abmole.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
